XL228
Description
Tyrosine Kinase Inhibitor this compound is a synthetic molecule that targets multiple tyrosine kinases with potential antineoplastic activity. Tyrosine kinase inhibitor this compound binds to and inhibits the activities of multiple tyrosine kinases, such as the insulin-like growth factor 1 receptor (IGF1R), Src tyrosine kinase, and Bcr-Abl tyrosine kinase. Blockade of these kinases may result in the inhibition of tumor angiogenesis, cell proliferation, and metastasis. In addition, this agent may be a potent inhibitor of the T315I mutant form of the Abl protein, which is associated with the resistance of chronic myelogenous leukemia (CML) to other tyrosine kinase inhibitors. IGF1R and Src tyrosine kinases are upregulated in many tumor cells and play important roles in tumor cell proliferation and metastasis. Bcr-Abl translocation leads to constitutive activation of ABL kinase and is commonly associated with Philadelphia-positive acute lymphocytic leukemia (ALL).
Structure
3D Structure
Properties
IUPAC Name |
4-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N9O/c1-14(2)17-10-16(32-29-17)13-23-22-25-19(24-20-11-18(27-28-20)15-4-5-15)12-21(26-22)31-8-6-30(3)7-9-31/h10-12,14-15H,4-9,13H2,1-3H3,(H3,23,24,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKJNCZNEOTEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CNC2=NC(=CC(=N2)N3CCN(CC3)C)NC4=NNC(=C4)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898280-07-4 | |
| Record name | XL-228 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898280074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XL-228 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33M2XSK003 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multi-Faceted Function of XL228: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
XL228 is a potent, synthetic, multi-targeted protein kinase inhibitor with significant potential in antineoplastic therapy. This small molecule inhibitor demonstrates a broad spectrum of activity by targeting several key tyrosine and serine/threonine kinases crucial for cancer cell proliferation, survival, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, target profile, and supporting experimental data.
Core Mechanism of Action
This compound functions by binding to and inhibiting the activity of multiple protein kinases involved in oncogenic signaling pathways. By blocking the phosphorylation events mediated by these kinases, this compound effectively disrupts the downstream signaling cascades that drive tumor growth and progression. Its multi-targeted nature allows it to overcome resistance mechanisms that can arise from the redundancy of signaling pathways in cancer cells.
Target Profile and Inhibitory Activity
This compound has been shown to potently inhibit a range of kinases. The primary targets and their respective inhibitory concentrations are summarized below.
| Target Kinase | IC50 / Ki Value | Enzyme/Cell-based | Reference |
| Bcr-Abl | 5 nM (IC50) | Biochemical | [1][2] |
| Bcr-Abl (T315I mutant) | 1.4 nM (Ki) | Biochemical | [1][3] |
| Aurora A | 3.1 nM (IC50) | Biochemical | [1][3] |
| Aurora B | >10 nM (Cellular) | Cellular | [4] |
| IGF-1R | 1.6 nM (IC50) | Biochemical | [1][3] |
| Src | 6.1 nM (IC50) | Biochemical | [1][3] |
| Lyn | 2 nM (IC50) | Biochemical | [1][3] |
| FGFR1-3 | Sub-20 nM (Cellular) | Cellular Kinase ELISA | [4] |
| ALK | ~200 nM (Cellular) | Cellular Kinase ELISA | [4] |
Table 1: Inhibitory Activity of this compound Against Key Protein Kinases. IC50 and Ki values represent the concentration of this compound required to inhibit 50% of the kinase activity or the inhibition constant, respectively.
Signaling Pathways Targeted by this compound
The therapeutic potential of this compound stems from its ability to simultaneously modulate multiple critical cancer-related signaling pathways.
Abl and Bcr-Abl Signaling in CML
This compound is a potent inhibitor of the Bcr-Abl fusion protein, the hallmark of Chronic Myelogenous Leukemia (CML).[5] It effectively inhibits both the wild-type and the T315I mutant form of Bcr-Abl, which is resistant to other tyrosine kinase inhibitors.[1][5] Inhibition of Bcr-Abl blocks downstream signaling through pathways such as STAT5, leading to the suppression of proliferation and induction of apoptosis in CML cells.[1]
References
The Multi-Targeted Kinase Inhibitor XL228: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
XL228 is a potent, synthetic small-molecule inhibitor that targets multiple tyrosine and serine/threonine kinases crucial to cancer cell proliferation, survival, and metastasis.[1][2] This technical guide provides an in-depth analysis of this compound's multi-targeted nature, summarizing key preclinical and clinical findings.
Core Mechanism of Action
This compound exhibits a broad pattern of protein kinase inhibition.[3][4] Its primary targets include the insulin-like growth factor 1 receptor (IGF-1R), Src family kinases, Abelson murine leukemia viral oncogene homolog 1 (Abl), Aurora kinases A and B, fibroblast growth factor receptors (FGFR1-3), and anaplastic lymphoma kinase (ALK).[3][4][5][6] By binding to and inhibiting the activity of these kinases, this compound can disrupt key signaling pathways involved in tumor angiogenesis, cell cycle progression, and metastatic spread.[2]
A significant feature of this compound is its potent activity against the T315I mutant form of the Bcr-Abl fusion protein.[2][3] This mutation confers resistance to several other tyrosine kinase inhibitors used in the treatment of chronic myelogenous leukemia (CML).[2]
Quantitative Kinase Inhibition Profile
The inhibitory activity of this compound against its key targets has been quantified through various biochemical and cellular assays. The following tables summarize the available data on its potency.
| Target Kinase | IC50 (nM) | Ki (nM) | Notes |
| Bcr-Abl | 5[3][7] | 5 (wild type Abl)[3][4] | Also potent against the T315I mutant.[2] |
| Bcr-Abl (T315I mutant) | 1.4[3][4] | ||
| Aurora A | 3.1[3][7] | ||
| IGF-1R | 1.6[3][7] | ||
| Src | 6.1[3][7] | ||
| Lyn | 2[3][7] | A member of the Src family of kinases. | |
| FGFR1-3 | Inhibition demonstrated in cellular assays.[8] | ||
| ALK | Inhibition demonstrated in cellular assays.[8] |
Cellular Activity:
| Cell Line/Model | Assay | IC50 (nM) | Notes |
| K562 cells | Inhibition of BCR-ABL phosphorylation | 33[3][7] | |
| K562 cells | Inhibition of STAT5 phosphorylation | 43[3][7] | STAT5 is a substrate of BCR-ABL. |
| Various cancer cell lines | Viability assays | <100[3][4][7][8] | Approximately 30% of cell lines tested showed this level of sensitivity, particularly those with ALK or FGFR mutations/amplifications.[3][4][8] |
| HeLa cells | Elimination of Aurora A and B phosphorylation | >10[3][4][8] |
Signaling Pathways Targeted by this compound
This compound's multi-targeted nature allows it to intervene in several critical cancer-related signaling pathways. The diagram below illustrates the key pathways affected by this compound.
Caption: Key signaling pathways inhibited by this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following outlines the general protocols used in the characterization of this compound.
Biochemical Kinase Assays (General Protocol)
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Enzyme and Substrate Preparation: Recombinant human kinases are purified. A suitable peptide or protein substrate for each kinase is selected, often biotinylated for detection.
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Assay Reaction: The kinase, substrate, and ATP are incubated in an appropriate buffer system in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Detection: The extent of substrate phosphorylation is quantified. This is commonly achieved through methods such as:
-
ELISA-based assays: A phosphospecific antibody is used to detect the phosphorylated substrate.
-
Radiometric assays: [γ-³²P]ATP is used, and the incorporation of the radiolabel into the substrate is measured.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Kinase Phosphorylation Assays (General Protocol)
-
Cell Culture and Treatment: Cancer cell lines expressing the target kinase are cultured to a suitable confluency. The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis: The cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Immunoblotting or ELISA:
-
Immunoblotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated form of the target kinase or its downstream substrates. A primary antibody against the total protein is used as a loading control.
-
ELISA: A sandwich ELISA format is used with a capture antibody for the total protein and a detection antibody for the phosphorylated form.
-
-
Data Analysis: The signal intensity of the phosphorylated protein is normalized to the total protein signal. The IC50 value is determined from the dose-response curve.
Cell Viability Assays (General Protocol)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a period of time, typically 48-72 hours.
-
Viability Measurement: Cell viability is assessed using a metabolic assay such as:
-
MTT or WST-1 assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.
In Vivo Xenograft Studies (General Protocol)
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Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
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Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
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Drug Administration: this compound is administered to the treatment group via a clinically relevant route (e.g., intravenous infusion) at a specified dose and schedule.[9] The control group receives a vehicle.
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Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be excised to analyze the phosphorylation status of target kinases and downstream signaling proteins.[3]
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.
Clinical Development and Observations
This compound has been evaluated in Phase 1 clinical trials in patients with advanced solid tumors, multiple myeloma, and Philadelphia chromosome-positive (Ph+) leukemias.[9][10]
Key Clinical Findings:
-
Administration: this compound was administered as a one-hour intravenous infusion, with both once-weekly and twice-weekly dosing regimens explored.[9]
-
Safety and Tolerability: The compound was generally well-tolerated at the doses tested.[9][11] Common adverse events included hyperglycemia, neutropenia, nausea, and fatigue, which were mostly Grade 1 or 2 in severity.[10] Dose-limiting toxicities included neutropenia and hyperglycemia at higher doses.[10]
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Clinical Activity: Encouraging signs of clinical activity were observed in heavily pre-treated patients.[9] This included a confirmed partial response in a patient with non-small cell lung cancer and stable disease for 12 weeks or more in a significant portion of patients.[10] In patients with CML and Ph+ ALL, including those with the T315I mutation, clinical activity was also demonstrated, with some patients achieving complete or major cytogenetic responses.[9]
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Pharmacodynamics: Pharmacodynamic assessments in patient samples (tumor biopsies, skin, hair) confirmed the inhibition of IGF-1R, SRC, FGFR, and Aurora B signaling pathways.[8][10][11]
The following diagram illustrates a simplified workflow for a Phase 1 clinical trial of this compound.
Caption: Simplified workflow of a Phase 1 clinical trial for this compound.
Conclusion
This compound is a multi-targeted kinase inhibitor with a well-characterized preclinical profile and demonstrated clinical activity. Its ability to potently inhibit key drivers of cancer progression, including IGF-1R, Src, Abl (wild-type and T315I mutant), Aurora kinases, and FGFRs, provides a strong rationale for its therapeutic potential in various solid and hematological malignancies. The data summarized in this guide highlight the comprehensive approach taken to understand the multifaceted mechanism of action of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:898280-07-4 | Chemsrc [chemsrc.com]
- 5. XL-228 - Chemietek [chemietek.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. This compound | Bcr-Abl | Src | Aurora Kinase | IGF-1R | TargetMol [targetmol.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Exelixis Reports Positive Phase 1 Data for this compound at ASH Annual Meeting | Exelixis, Inc. [ir.exelixis.com]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
Investigating the Anti-proliferative Effects of XL228: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL228 is a potent, multi-targeted small molecule inhibitor with significant anti-proliferative activity across a range of cancer cell types. Developed by Exelixis, this synthetic molecule has been investigated for its therapeutic potential in both solid tumors and hematologic malignancies. This technical guide provides a comprehensive overview of the anti-proliferative effects of this compound, its mechanism of action, and detailed experimental methodologies for its investigation.
Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously targeting multiple key signaling pathways involved in cell growth, survival, and metastasis. It is a potent inhibitor of a panel of protein kinases, including:
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Insulin-like Growth Factor 1 Receptor (IGF-1R): A critical receptor tyrosine kinase that promotes tumor cell proliferation and survival.
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Src Family Kinases: Non-receptor tyrosine kinases that play a crucial role in cell adhesion, migration, and invasion.
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Abelson Murine Leukemia Viral Oncogene Homolog 1 (Abl): A non-receptor tyrosine kinase, the aberrant activity of which is a hallmark of Chronic Myelogenous Leukemia (CML). This compound is also effective against the T315I mutant form of Bcr-Abl, which confers resistance to other tyrosine kinase inhibitors.
-
Aurora Kinases (A and B): Serine/threonine kinases that are essential for mitotic progression and cytokinesis.[1]
-
Fibroblast Growth Factor Receptors (FGFR1-3): Receptor tyrosine kinases involved in tumor angiogenesis and proliferation.[1]
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase implicated in the development of various cancers.[1]
By inhibiting these targets, this compound disrupts the downstream signaling cascades that drive uncontrolled cell division and survival.
Data Presentation: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been demonstrated in a variety of cancer cell lines. The following tables summarize the available quantitative data.
| Target Kinase | IC50 (nM) |
| Bcr-Abl | 5 |
| Aurora A | 3.1 |
| IGF-1R | 1.6 |
| Src | 6.1 |
| Lyn | 2 |
| FGFR1 | 8 |
| FGFR2 | 2 |
| FGFR3 | 3 |
| Cancer Type | Cell Line(s) | Effect | Quantitative Data |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | HN-5, FaDu, UMSCC-1 | Reduced cell survival, inhibited migration and invasion, enhanced radiosensitivity. | 10-70% reduction in survival (5-100 nM).[1] In HN-5 cells, 100 nM this compound induced apoptosis in 32% of cells and caused G2/M phase accumulation.[1] Radiosensitization enhancement factor of 2.27 in HN-5 cells at 100 nM.[1] |
| Non-Small Cell Lung Cancer (NSCLC) | H460, A549, H1299 | Reduced cell survival, inhibited migration and invasion, enhanced radiosensitivity. | 10-70% reduction in survival (5-100 nM).[1] Abolished colony formation in H460 and A549 cells at 50 and 100 nM.[1] Radiosensitization enhancement factors of 1.52 (H460) and 1.31 (A549) at 10 nM.[1] |
| Chronic Myelogenous Leukemia (CML) | K562 | Inhibition of Bcr-Abl signaling. | IC50 of 33 nM for inhibition of Bcr-Abl phosphorylation and 43 nM for p-STAT5. |
| Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL) | Not specified | Signs of clinical activity in Phase 1 trials. | A major cytogenetic response was observed in a patient with Ph+ ALL harboring the T315I mutation. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for assessing its anti-proliferative effects.
Experimental Protocols
The following are detailed, representative protocols for key experiments cited in the investigation of this compound's anti-proliferative effects. Note: These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 50, 100 nM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (TUNEL Assay)
-
Cell Preparation: Culture and treat cells with this compound as described for the viability assay.
-
Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature. Then, permeabilize the cells with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Wash the cells and resuspend in the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP. Incubate for 60 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to detect the fluorescence of the labeled DNA strand breaks.
-
Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Preparation and Treatment: Culture and treat cells with this compound.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-IGF-1R, p-Src, p-Akt, total-IGF-1R, etc.) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising multi-targeted kinase inhibitor with potent anti-proliferative effects in a variety of cancer models. Its ability to simultaneously block key signaling pathways involved in tumor growth, survival, and metastasis provides a strong rationale for its continued investigation as a potential cancer therapeutic. The experimental protocols provided in this guide offer a framework for researchers to further explore the anti-cancer properties of this compound and similar multi-targeted agents.
References
XL228: A Multi-Targeted Tyrosine Kinase Inhibitor and its Impact on Src Family Kinases
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of XL228, a potent, multi-targeted tyrosine kinase inhibitor, with a specific focus on its interaction with and impact on Src family kinases (SFKs). This compound has been investigated for its potential therapeutic applications in oncology, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2]
Introduction to this compound and Src Family Kinases
This compound is a synthetic small molecule that exhibits inhibitory activity against a range of protein kinases, including the insulin-like growth factor 1 receptor (IGF-1R), Aurora kinases, fibroblast growth factor receptors (FGFR1-3), ABL kinase, and notably, Src family kinases.[3][4][5] Its ability to target multiple oncogenic drivers simultaneously positions it as a compound of interest in cancer research.[6]
Src family kinases are a group of non-receptor tyrosine kinases that play crucial roles in regulating a diverse array of cellular processes such as cell adhesion, growth, migration, and differentiation.[1] Dysregulation of SFK activity is frequently observed in various human cancers and is often associated with tumor progression and metastasis, making them a key target for anti-cancer therapies.[7][8]
Quantitative Analysis of this compound Kinase Inhibition
The inhibitory potency of this compound has been quantified against several key kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a comparative view of its activity.
| Target Kinase | IC50 / Ki (nM) | Assay Type | Reference |
| Src | 6.1 | IC50 | [6][9][10][11] |
| Lyn | 2 | IC50 | [6][9][10] |
| Bcr-Abl | 5 | IC50 | [6][9][10][11] |
| Bcr-Abl (T315I mutant) | 1.4 | Ki | [9][10] |
| IGF-1R | 1.6 | IC50 | [6][9][10][11] |
| Aurora A | 3.1 | IC50 | [6][9][10][11] |
| Aurora B | Not specified | - | [6] |
| FGFR1-3 | Not specified | - | [3][6] |
| ALK | Not specified | - | [3][6] |
Impact on Src Signaling Pathways
This compound exerts its effects by inhibiting the phosphorylation activity of Src family kinases, thereby blocking downstream signaling cascades that promote oncogenesis. The diagram below illustrates the central role of Src in cellular signaling and the point of intervention by this compound.
Caption: this compound inhibits Src, blocking multiple downstream oncogenic pathways.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published in the provided search results. However, based on the nature of the compound and the reported data, the following are representative methodologies that would be employed to assess its impact on Src family kinases.
1. In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of Src kinase activity.
-
Principle: A purified, recombinant Src kinase is incubated with a specific peptide substrate and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate is then quantified, typically using radiometric or fluorescence-based methods.
-
Methodology:
-
A reaction buffer containing purified Src kinase, a biotinylated peptide substrate, and varying concentrations of this compound (or DMSO as a vehicle control) is prepared in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or complexed with a fluorescent probe).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is captured on a streptavidin-coated plate.
-
The amount of incorporated phosphate is measured using a scintillation counter or a fluorescence plate reader.
-
The percentage of inhibition for each this compound concentration is calculated relative to the control, and the IC50 value is determined by non-linear regression analysis.
-
2. Cellular Phosphorylation Assay (Western Blot)
-
Objective: To assess the effect of this compound on the phosphorylation of Src and its downstream substrates in a cellular context.
-
Principle: Cancer cell lines with active Src signaling are treated with this compound. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. Specific antibodies are used to detect the total and phosphorylated forms of Src and its downstream targets.
-
Methodology:
-
Cancer cells (e.g., K562 for Bcr-Abl/Src activity) are cultured to an appropriate confluency.[9]
-
Cells are treated with various concentrations of this compound for a specified duration.
-
Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phospho-Src, total Src, phospho-STAT5, total STAT5, or other relevant downstream targets.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the cellular activity of this compound.
Caption: Workflow for assessing this compound's cellular effect on Src phosphorylation.
Preclinical and Clinical Evidence
Preclinical studies using xenograft models have demonstrated the in vivo efficacy of this compound. For instance, in K562 xenograft tumors, this compound treatment led to a significant decrease in the phosphorylation of BCR-ABL and its substrate STAT5.[9]
Phase I clinical trials have been conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors, lymphomas, and multiple myeloma.[4][7][12] These studies have shown that this compound is generally well-tolerated and exhibits clinical activity, including a partial response in a non-small cell lung cancer patient and stable disease in several other patients.[7][12] Pharmacodynamic analyses from these trials confirmed the inhibition of IGF-1R and Src signaling pathways in patient samples.[12]
Conclusion
This compound is a potent multi-targeted kinase inhibitor with significant activity against Src family kinases. Its ability to disrupt key oncogenic signaling pathways, as demonstrated by both in vitro and in vivo data, underscores its potential as a therapeutic agent in oncology. The clinical data, though early, are encouraging and support the mechanism of action by showing target engagement in patients. Further research and clinical evaluation are warranted to fully elucidate the therapeutic utility of this compound in cancers driven by aberrant Src signaling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound | CAS 898280-07-4 | Sun-shinechem [sun-shinechem.com]
- 6. This compound | Bcr-Abl | Src | Aurora Kinase | IGF-1R | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 12. ascopubs.org [ascopubs.org]
An In-depth Technical Guide to the Discovery and Development of XL228
A Multi-Targeted Kinase Inhibitor for Cancer Therapy
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of XL228, a potent multi-targeted protein kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical and early clinical development of this compound.
Introduction
This compound is a novel synthetic small molecule designed to inhibit a range of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][2] It has shown potent activity against several key oncogenic drivers, including the Bcr-Abl fusion protein, Insulin-like Growth Factor 1 Receptor (IGF-1R), Src family kinases, Aurora kinases, and Fibroblast Growth Factor Receptors (FGFRs).[3][4][5] Notably, this compound is also a potent inhibitor of the T315I mutant form of Abl, a common mutation that confers resistance to other tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML).[1][2]
Target Profile and In Vitro Efficacy
This compound exhibits a broad spectrum of kinase inhibition, targeting both tyrosine and serine/threonine kinases. The in vitro inhibitory activity of this compound against its key targets has been quantified through biochemical and cellular assays.
Kinase Inhibition Profile
Biochemical assays have determined the half-maximal inhibitory concentrations (IC50) and inhibitor constant (Ki) values of this compound against a panel of purified kinases. These data demonstrate the potent and multi-targeted nature of the compound.
| Target Kinase | IC50 (nM) | Ki (nM) |
| Bcr-Abl (wild-type) | 5 | 5 |
| Bcr-Abl (T315I mutant) | 1.4 | 1.4 |
| IGF-1R | 1.6 | - |
| Src | 6.1 | - |
| Lyn | 2 | - |
| Aurora A | 3.1 | - |
| Aurora B | - | - |
| FGFR1 | - | - |
| FGFR2 | <20 (cellular assay) | - |
| FGFR3 | - | - |
| ALK | ~200 (cellular assay) | - |
Data compiled from multiple sources.[3][5]
Cellular Activity
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. In viability assays, approximately 30% of the tested cell lines, including those with known ALK or FGFR mutations or amplifications, demonstrated IC50 values of less than 100 nM.[3]
In the context of CML, this compound effectively inhibits the phosphorylation of Bcr-Abl and its downstream substrate STAT5 in K562 cells, with IC50 values of 33 nM and 43 nM, respectively.[3]
Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously blocking multiple critical signaling pathways involved in cell growth, proliferation, and survival.
Inhibition of Bcr-Abl Signaling
The Bcr-Abl oncoprotein is the hallmark of CML and is a constitutively active tyrosine kinase. This compound directly binds to the ATP-binding site of the Abl kinase domain, including the imatinib-resistant T315I mutant, thereby inhibiting its kinase activity. This leads to the suppression of downstream signaling pathways, including the phosphorylation of STAT5, which is crucial for the survival of CML cells.[3][6][7]
Blockade of IGF-1R Signaling
The IGF-1R pathway plays a significant role in tumor growth, survival, and resistance to chemotherapy.[1] this compound inhibits the tyrosine kinase activity of IGF-1R, thereby blocking the activation of downstream signaling cascades such as the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.[1][8][9]
Inhibition of Src Family Kinases
Src is a non-receptor tyrosine kinase involved in multiple signaling pathways that regulate cell adhesion, migration, and invasion.[4] By inhibiting Src, this compound can potentially reduce the metastatic potential of cancer cells.
Disruption of Mitosis through Aurora Kinase Inhibition
Aurora kinases A and B are key regulators of mitosis.[3] Inhibition of these kinases by this compound leads to defects in mitotic spindle formation and chromosome segregation. Short-term treatment of HeLa cells with this compound resulted in a majority of mitotic cells exhibiting a unipolar spindle and disorganized chromosomes, ultimately leading to mitotic catastrophe and cell death.[3] this compound eliminates the phosphorylation of Aurora A and B at concentrations above 10 nM.[3]
Preclinical In Vivo Studies
The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models.
K562 Xenograft Model
In a K562 human chronic myeloid leukemia xenograft model, single-dose administration of this compound demonstrated a potent effect on Bcr-Abl signaling in the tumors.[3] A 50% decrease in the phosphorylation of Bcr-Abl was observed at this compound plasma concentrations of 3.5 µM, and a similar decrease in its substrate, phospho-STAT5, occurred at a plasma concentration of 0.8 µM.[3]
Early Clinical Development
This compound has been evaluated in a Phase 1 clinical trial in patients with advanced malignancies.
Phase 1 Study in Advanced Malignancies
A Phase 1 dose-escalation trial evaluated this compound administered as a weekly 1-hour intravenous infusion to patients with refractory solid tumors or lymphoma.[10] The maximum tolerated dose (MTD) was determined, and the study assessed the safety, pharmacokinetics, and pharmacodynamic effects of the drug. Evidence of clinical activity was observed, including stable disease in a number of patients.[10] Pharmacodynamic assessments in patient samples, including skin, hair, and blood, demonstrated inhibition of IGF-1R, Src, and FGFR1 signaling pathways.[10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., K562, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Western Blotting for Phospho-STAT5
-
Cell Lysis: Treat K562 cells with various concentrations of this compound for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 or a housekeeping protein like β-actin.
Immunofluorescence for Mitotic Spindle Analysis
-
Cell Culture and Treatment: Grow HeLa cells on coverslips and treat with this compound at the desired concentration for a short period (e.g., a few hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Staining: Block the cells with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against α-tubulin for 1 hour at room temperature. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
DNA Staining and Mounting: Counterstain the DNA with DAPI for 5 minutes. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images of the mitotic spindles.
K562 Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of K562 cells (e.g., 5 x 10^6 cells in a mixture of medium and Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., intravenous or oral administration daily or several times a week).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised for pharmacodynamic analysis, such as western blotting for target modulation (e.g., phospho-Bcr-Abl).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.
Conclusion
This compound is a potent, multi-targeted kinase inhibitor with a promising preclinical profile. Its ability to inhibit key oncogenic drivers, including the drug-resistant T315I mutant of Bcr-Abl, and to modulate multiple signaling pathways simultaneously, suggests its potential as a broad-spectrum anti-cancer agent. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various malignancies.
References
- 1. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. SRC Signaling in Cancer and Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. researchgate.net [researchgate.net]
- 10. Nuclear IGF-1R interacts with regulatory regions of chromatin to promote RNA polymerase II recruitment and gene expression associated with advanced tumor stage - PMC [pmc.ncbi.nlm.nih.gov]
XL228: A Multi-Targeted Tyrosine Kinase Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
XL228 is a potent, multi-targeted small molecule inhibitor of several critical oncogenic tyrosine and serine/threonine kinases. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and key biological effects. Detailed tables summarizing its quantitative data and representative experimental protocols are provided to support its application in preclinical cancer research. Furthermore, diagrams of the primary signaling pathways modulated by this compound are included to facilitate a deeper understanding of its molecular pharmacology.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound with a complex heterocyclic structure. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | N4-(5-cyclopropyl-1H-pyrazol-3-yl)-N2-[[3-(1-methylethyl)-5-isoxazolyl]methyl]-6-(4-methyl-1-piperazinyl)-2,4-pyrimidinediamine |
| CAS Number | 898280-07-4 |
| Molecular Formula | C22H31N9O |
| SMILES | CN1CCN(C2=CC(NC3=NNC(C4CC4)=C3)=NC(NCC5=CC(C(C)C)=NO5)=N2)CC1 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 437.54 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 715.7 ± 70.0 °C at 760 mmHg |
| Density | 1.3 ± 0.1 g/cm³ |
| Solubility | Soluble in DMSO. Insoluble in water. |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years. |
Mechanism of Action and Biological Activity
This compound is a potent inhibitor of multiple protein kinases that are crucial for tumor cell proliferation, survival, and angiogenesis. Its primary targets include Bcr-Abl, Aurora kinases A and B, Insulin-like Growth Factor-1 Receptor (IGF-1R), Src family kinases, Fibroblast Growth Factor Receptors (FGFR1-3), and Anaplastic Lymphoma Kinase (ALK).[1][2][3]
Table 3: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Bcr-Abl | 5 |
| Bcr-Abl (T315I mutant) | 1.4 |
| Aurora A | 3.1 |
| IGF-1R | 1.6 |
| Src | 6.1 |
| Lyn | 2 |
The inhibitory activity of this compound translates to potent anti-proliferative effects in various cancer cell lines. Notably, it demonstrates efficacy against the T315I mutant of Bcr-Abl, which confers resistance to several other tyrosine kinase inhibitors.[4]
Bcr-Abl Signaling
This compound effectively inhibits the constitutively active Bcr-Abl fusion protein, a hallmark of Chronic Myeloid Leukemia (CML). This inhibition blocks downstream signaling through pathways such as JAK/STAT, leading to the suppression of cell proliferation and induction of apoptosis. A key downstream target, STAT5, shows decreased phosphorylation upon this compound treatment.[1]
Bcr-Abl Signaling Pathway Inhibition by this compound
IGF-1R Signaling
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a key driver of cell growth and survival. This compound inhibits IGF-1R, thereby blocking the activation of the PI3K/Akt and Ras/MAPK signaling cascades. This leads to reduced cell proliferation and survival.[4][5]
IGF-1R Signaling Pathway Inhibition by this compound
Aurora Kinase Signaling
Aurora kinases are essential for proper mitotic progression. This compound's inhibition of Aurora A and B kinases disrupts mitotic spindle formation, leading to mitotic arrest and subsequent apoptosis. This is a key mechanism for its anti-cancer activity in rapidly dividing cells.[1]
Aurora Kinase Signaling Inhibition by this compound
Src Family Kinase Signaling
Src family kinases are involved in multiple signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. By inhibiting Src, this compound can impact a broad range of oncogenic processes.[4][5]
Src Signaling Pathway Inhibition by this compound
Experimental Protocols
The following are representative protocols for key in vitro assays to evaluate the activity of this compound. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Viability Assay Workflow
Western Blot for Phospho-STAT5
This protocol describes the detection of phosphorylated STAT5 in cell lysates following treatment with this compound.
Materials:
-
Cancer cell line (e.g., K562)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
-
Secondary antibody (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-STAT5 antibody as a loading control.
Immunofluorescence for Mitotic Spindle Analysis
This protocol is for visualizing the effects of this compound on mitotic spindle formation.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Glass coverslips in a 24-well plate
-
Paraformaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at a desired concentration for a specified time (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block with blocking buffer for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips on glass slides with mounting medium.
-
Visualize the mitotic spindles using a fluorescence microscope.
Conclusion
This compound is a valuable research tool for investigating the roles of multiple key oncogenic kinases in cancer biology. Its potent and multi-targeted inhibitory profile provides a means to probe the complexities of cancer cell signaling and to explore potential therapeutic strategies. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in preclinical research settings.
References
- 1. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 2. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for XL228 Western Blot Analysis of Target Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL228 is a potent, multi-targeted tyrosine kinase inhibitor designed to disrupt key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[1][2][3] This synthetic molecule concurrently targets the Insulin-like Growth Factor 1 Receptor (IGF1R), Src family kinases, Abelson murine leukemia viral oncogene homolog 1 (Abl), Aurora kinases, Fibroblast Growth Factor Receptors (FGFR1-3), and Anaplastic Lymphoma Kinase (ALK).[4][5] The mechanism of action of this compound involves binding to the ATP-binding pocket of these kinases, thereby inhibiting their catalytic activity and preventing the phosphorylation of downstream substrates.[6] This application note provides a detailed protocol for assessing the in vitro efficacy of this compound in inhibiting its target kinases using Western blotting.
The primary method to evaluate the inhibitory effect of this compound is to measure the phosphorylation status of its target kinases or their direct downstream effectors. A reduction in the phosphorylated form of a target protein in response to this compound treatment is indicative of successful target engagement and inhibition.
Key Signaling Pathways Targeted by this compound
Data Presentation: Antibody Selection for Western Blotting
Successful Western blot analysis is critically dependent on the use of specific and validated antibodies. The following table provides a curated list of recommended primary antibodies for assessing the phosphorylation status of this compound targets and corresponding total protein levels for loading control normalization.
| Target Protein | Phospho-Antibody (Phosphorylation Site) | Recommended Dilution (WB) | Total Protein Antibody | Recommended Dilution (WB) |
| IGF1R | p-IGF1R β (Tyr1131)/IR (Tyr1146) or p-IGF1R β (Tyr1316) | 1:1000 | IGF1R β | 1:1000 |
| Src | p-Src Family (Tyr416) | 1:1000 | Src | 1:1000 |
| Abl | p-c-Abl (Tyr245) | 1:1000 | c-Abl | 1:1000 |
| Aurora A | p-Aurora A (Thr288) | 1:1000 | Aurora A | 1:1000 |
| FGFR | p-FGFR (Tyr653/654) | 1:1000 | FGFR1 | 1:1000 |
| ALK | p-ALK (Tyr1604) | 1:1000 | ALK | 1:1000 |
| Loading Control | β-Actin or GAPDH | 1:1000 - 1:10000 | N/A | N/A |
Experimental Protocols
Experimental Workflow Overview
Cell Culture and Treatment
a. Cell Line Selection: Choose cell lines with known activation of the target pathways. Below are some suggested commercially available cell lines:
| Target Pathway | Recommended Cell Line(s) | Rationale |
| IGF1R | MCF7, HEK293, NCI-H460, NCI-H520, NCI-H661 | Endogenous expression and responsiveness to IGF-1 stimulation.[1][7][8] |
| Src | HT-29, COLO 201 | High endogenous Src activity. |
| Bcr-Abl | K562 | Philadelphia chromosome-positive, expresses constitutively active Bcr-Abl.[2][3][9][10][11] |
| Aurora Kinase | HeLa, HT-29 | High mitotic index, suitable for observing cell cycle-dependent kinase activity.[12] |
| FGFR | KG-1 (FGFR1 fusion), SNU-16 (FGFR2 amplification), KMS-11 (FGFR3 mutation) | Constitutively active FGFR signaling due to genetic alterations.[13][14] |
| ALK | SUP-M2, KARPAS-299 (NPM-ALK fusion) | Express constitutively active ALK fusion proteins.[15] |
b. Cell Seeding and Growth:
-
Culture cells in appropriate media and conditions as recommended by the supplier.
-
Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.
c. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations. A concentration range of 10 nM to 1 µM is a good starting point for dose-response experiments.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
For time-course experiments, a treatment duration of 2 to 24 hours is recommended.
-
For pathways requiring ligand stimulation (e.g., IGF1R), serum-starve the cells for 4-6 hours prior to treatment with this compound, followed by stimulation with the appropriate ligand (e.g., 100 ng/mL IGF-1 for 15-30 minutes) before cell lysis.
Cell Lysis
a. Reagents:
-
Modified RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or IGEPAL CA-630)
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
Protease and Phosphatase Inhibitors (add fresh before use):
-
1 mM PMSF
-
1X Protease Inhibitor Cocktail
-
1X Phosphatase Inhibitor Cocktail (containing sodium orthovanadate, sodium fluoride, and β-glycerophosphate)
-
b. Lysis Procedure:
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold modified RIPA buffer with freshly added inhibitors to each well/dish (e.g., 100-150 µL for a well in a 6-well plate).
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the recommended dilution of the primary antibody (phospho-specific) in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (for total protein):
-
After imaging for the phospho-protein, the membrane can be stripped of the antibodies using a mild stripping buffer.
-
Re-block the membrane and probe with the primary antibody for the corresponding total protein.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phospho-protein band to the corresponding total protein band to account for any variations in protein loading.
Expected Results and Data Interpretation
A successful experiment will show a dose- and/or time-dependent decrease in the phosphorylation of the target kinase and/or its downstream substrate in cells treated with this compound compared to the vehicle-treated control. The total protein levels of the target kinase should remain relatively unchanged, confirming that the observed decrease in phosphorylation is due to kinase inhibition and not protein degradation.
Hypothetical Quantitative Data
The following table presents hypothetical data from a dose-response experiment to illustrate the expected outcome.
| This compound Concentration (nM) | p-Src (Tyr416) Intensity (Arbitrary Units) | Total Src Intensity (Arbitrary Units) | Normalized p-Src/Total Src Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0 |
| 10 | 0.75 | 1.01 | 0.74 | 24.5 |
| 50 | 0.48 | 0.99 | 0.48 | 51.0 |
| 100 | 0.22 | 1.03 | 0.21 | 78.6 |
| 500 | 0.05 | 1.00 | 0.05 | 94.9 |
These results can be used to determine the IC50 value of this compound for the inhibition of a specific target in the chosen cell line.
References
- 1. Modeling cell line-specific recruitment of signaling proteins to the insulin-like growth factor 1 receptor | PLOS Computational Biology [journals.plos.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198) (D13A11) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. A kinase-independent biological activity for insulin growth factor-1 receptor (IGF-1R): Implications for Inhibition of the IGF-1R signal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Contribution of BCR–ABL‐independent activation of ERK1/2 to acquired imatinib resistance in K562 chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-Aurora A (Thr288) (C39D8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Targeting Cellular Trafficking of Fibroblast Growth Factor Receptors as a Strategy for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-ALK (Tyr1604) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for XL228 IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL228 is a potent, multi-targeted tyrosine kinase inhibitor with significant potential in oncology research and development. It demonstrates inhibitory activity against a range of kinases crucial for tumor cell proliferation, survival, and metastasis, including the Insulin-like Growth Factor 1 Receptor (IGF1R), Src family kinases, Abelson murine leukemia viral oncogene homolog 1 (Abl), Fibroblast Growth Factor Receptors (FGFR1-3), Anaplastic Lymphoma Kinase (ALK), and Aurora kinases A and B.[1][2] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical step in assessing its therapeutic potential.
Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously blocking multiple signaling pathways essential for tumor growth and survival. By targeting key tyrosine kinases, this compound can inhibit downstream signaling cascades that regulate cell cycle progression, angiogenesis, and cell migration.[3][4] The compound has shown efficacy in preclinical models, including those with mutations that confer resistance to other targeted therapies, such as the T315I mutation in BCR-ABL.[1]
Data Presentation
Biochemical Activity of this compound
The following table summarizes the biochemical IC50 values of this compound against a panel of purified kinases, providing a baseline for its potency and selectivity.
| Target Kinase | IC50 (nM) |
| IGF-1R | 1.6[1] |
| Src | 6.1[1] |
| Bcr-Abl | 5[1] |
| Lyn | 2[1] |
| Aurora A | 3.1[1] |
Note: Data presented is derived from biochemical assays using purified enzymes and may not directly correlate with cellular activity.
Cellular Activity of this compound
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Notes |
| K562 | Chronic Myelogenous Leukemia | Phosphorylation Inhibition (BCR-ABL) | 33[1] | - |
| K562 | Chronic Myelogenous Leukemia | Phosphorylation Inhibition (STAT5) | 43[1] | - |
| HNSCC cell lines (HN-5, FaDu, UMSCC-1) | Head and Neck Squamous Cell Carcinoma | Cell Viability | Not explicitly defined | 5-100 nM reduced survival by 10-70%.[4] |
| NSCLC cell lines (H460, A549, H1299) | Non-Small Cell Lung Cancer | Cell Viability | Not explicitly defined | 5-100 nM reduced survival by 10-70%.[4] |
Furthermore, a broad screening of this compound against a panel of cancer cell lines revealed that approximately 30% of the tested cell lines, particularly those with characterized ALK or FGFR mutations or amplifications, exhibited IC50 values of less than 100 nM in viability assays.[1]
Signaling Pathway
The following diagram illustrates the key signaling pathways targeted by this compound.
Experimental Protocols
IC50 Determination using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Harvest and count cells from exponential growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). It is recommended to perform a wide range of concentrations in the initial experiment.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit (log(inhibitor) vs. response -- Variable slope).
-
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 of this compound in cancer cell lines.
Conclusion
This compound is a promising multi-targeted kinase inhibitor with demonstrated activity against a variety of cancer-related signaling pathways. The protocols and information provided in this document offer a comprehensive guide for researchers to determine the IC50 of this compound in their cancer cell lines of interest. Accurate and reproducible IC50 data are fundamental for the continued preclinical and clinical development of this and other potential anti-cancer agents.
References
Application Notes and Protocols for XL228 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL228 is a potent, multi-targeted tyrosine kinase inhibitor with demonstrated activity against several key signaling pathways implicated in cancer cell proliferation and survival. This document provides a comprehensive overview of the available information regarding the administration of this compound in preclinical animal studies, including formulation protocols, known mechanisms of action, and relevant signaling pathways. While detailed quantitative pharmacokinetic data from animal models remains limited in the public domain, this guide consolidates the existing knowledge to support the design of in vivo studies.
Mechanism of Action
This compound exhibits a broad spectrum of kinase inhibition, targeting multiple pathways crucial for tumor growth and survival.[1] It is a potent inhibitor of Bcr-Abl, Aurora A, Insulin-like Growth Factor-1 Receptor (IGF-1R), Src, and Lyn kinases, with IC50 values in the low nanomolar range.[1]
A key feature of this compound is its activity against the T315I mutant of Bcr-Abl, which confers resistance to other commonly used tyrosine kinase inhibitors.[2] Furthermore, its inhibition of the IGF-1R pathway, a critical mediator of cell growth and survival, suggests its potential therapeutic application in a wide range of human cancers.[2]
Signaling Pathways
The inhibitory action of this compound impacts several critical downstream signaling cascades. By targeting key kinases, this compound can modulate cell cycle progression, apoptosis, and angiogenesis. The primary signaling pathways affected by this compound are depicted below.
Caption: Signaling pathways inhibited by this compound.
Quantitative Data Summary
Detailed quantitative pharmacokinetic data for this compound in various animal models is not extensively available in published literature. However, a pharmacodynamics study in a K562 xenograft tumor model provides some insight into its in vivo activity.
| Parameter | Value | Animal Model | Source |
| Bcr-Abl Phosphorylation Inhibition (50%) | 3.5 µM (plasma concentration) | K562 Xenograft | [1] |
| STAT5 Phosphorylation Inhibition (similar to 50% Bcr-Abl inhibition) | 0.8 µM (plasma concentration) | K562 Xenograft | [1] |
For context, a Phase 1 clinical trial in human patients with advanced malignancies utilized intravenous (IV) infusion of this compound at doses ranging from 0.45 to 8.0 mg/kg administered weekly.[3] Pharmacokinetic analyses from this trial indicated that exposure to this compound increased with the dose, and minimal accumulation was observed with repeated dosing.[2]
Experimental Protocols
Formulation of this compound for In Vivo Administration
The following protocols are based on information provided by MedchemExpress for the preparation of this compound for animal studies.[1] The appropriate solvent and concentration should be selected based on the specific experimental design, animal model, and administration route.
Important Considerations:
-
It is recommended to first prepare a clear stock solution of this compound in an appropriate solvent.
-
For in vivo experiments, the working solution should be prepared fresh on the day of use.
-
The final concentration of DMSO in the working solution should be kept low, especially for animals that may be weak.
Protocol 1: Formulation with PEG300 and Tween-80
This protocol yields a clear solution of ≥ 2.08 mg/mL.
-
Prepare a stock solution of this compound in DMSO. For example, a 20.8 mg/mL stock solution.
-
To prepare a 1 mL working solution:
-
Take 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of Saline to adjust the final volume to 1 mL.
-
Protocol 2: Formulation with SBE-β-CD
This protocol yields a clear solution of ≥ 2.08 mg/mL.
-
Prepare a stock solution of this compound in DMSO. For example, a 20.8 mg/mL stock solution.
-
To prepare a 1 mL working solution:
-
Take 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 900 µL of 20% SBE-β-CD in Saline and mix thoroughly.
-
Protocol 3: Formulation with Corn Oil
This protocol is suitable for longer-term dosing studies.
-
Prepare a stock solution of this compound in DMSO. For example, a 20.8 mg/mL stock solution.
-
To prepare a 1 mL working solution:
-
Take 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 900 µL of Corn oil and mix thoroughly.
-
General Workflow for a Xenograft Efficacy Study
The following diagram outlines a general workflow for conducting a subcutaneous xenograft study to evaluate the in vivo efficacy of this compound.
Caption: General experimental workflow for a xenograft study.
Disclaimer
The information provided in these Application Notes and Protocols is intended for guidance purposes only and is based on publicly available data. Researchers should critically evaluate this information in the context of their specific experimental goals and animal models. It is essential to conduct pilot studies to determine the optimal formulation, administration route, and dosage for any new in vivo experiment. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes and Protocols for Colony Formation Assay Using XL228
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL228 is a potent, multi-targeted tyrosine kinase inhibitor demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This small molecule inhibitor targets several key signaling proteins implicated in cancer cell growth, survival, and metastasis, including Insulin-like Growth Factor 1 Receptor (IGF-1R), Src, Abl, Aurora kinases, Fibroblast Growth Factor Receptors (FGFR), and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] The colony formation assay, or clonogenic assay, is a well-established in vitro method to assess the long-term survival and proliferative capacity of single cells following treatment with cytotoxic agents like this compound.[5][6] This document provides detailed application notes and a comprehensive protocol for utilizing a colony formation assay to evaluate the efficacy of this compound.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by concurrently inhibiting multiple critical signaling pathways essential for tumor progression. By targeting key tyrosine kinases, this compound can disrupt downstream signaling cascades that regulate cell cycle progression, proliferation, and survival.[1][2][4] For instance, inhibition of the IGF-1R pathway interferes with a potent survival signal in many tumor types.[1][2] The inhibition of Src and Abl kinases can impact cell adhesion, migration, and invasion.[1] Furthermore, by targeting Aurora kinases, this compound can induce mitotic arrest and subsequent apoptosis.[4][7]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound in colony formation assays.
Table 1: Abolition of Colony Formation by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration for Abolition of Colony Formation |
| H460 | Non-Small Cell Lung Cancer | 50 nM and 100 nM |
| A549 | Non-Small Cell Lung Cancer | 50 nM and 100 nM |
| FaDu | Head and Neck Squamous Cell Carcinoma | 50 nM and 100 nM |
| Data derived from a study on the radiosensitizing effects of this compound.[1] |
Table 2: Radiosensitization Effect of this compound in Colony Formation Assays
| Cell Line | Cancer Type | This compound Concentration | Enhancement Factor (at Survival Fraction of 0.5) |
| H460 | Non-Small Cell Lung Cancer | 10 nM | 1.52 |
| A549 | Non-Small Cell Lung Cancer | 10 nM | 1.31 |
| FaDu | Head and Neck Squamous Cell Carcinoma | 10 nM | 1.67 |
| HN-5 | Head and Neck Squamous Cell Carcinoma | 100 nM | 2.27 |
| The Enhancement Factor (EF) indicates the factor by which the radiation dose can be reduced in the presence of the drug to achieve the same biological effect.[1] |
Signaling Pathway of this compound Inhibition
The following diagram illustrates the key signaling pathways targeted by this compound.
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow for Colony Formation Assay
The diagram below outlines the general workflow for performing a colony formation assay with this compound.
Caption: Experimental workflow of a colony formation assay.
Detailed Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., H460, A549, FaDu)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
This compound (stock solution prepared in DMSO, store at -20°C)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
-
Fixation solution: Methanol (100%) or 4% Paraformaldehyde (PFA) in PBS
-
Staining solution: 0.5% Crystal Violet in 25% methanol
-
Deionized water
-
Incubator (37°C, 5% CO2)
-
Microscope
Protocol
-
Cell Culture and Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed cells into 6-well plates at a low density (e.g., 500-1000 cells/well). The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
Allow cells to attach overnight in the incubator.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 1 nM to 100 nM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Remove the medium from the wells and add 2 mL of the medium containing the appropriate this compound concentration or vehicle control.
-
Return the plates to the incubator and incubate for the desired treatment duration (e.g., 24 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add 2 mL of fresh, drug-free complete medium to each well.
-
Incubate the plates for 7-14 days, or until visible colonies (defined as a cluster of at least 50 cells) are formed in the control wells. Change the medium every 2-3 days.[5]
-
-
Fixation and Staining:
-
Carefully remove the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Add 1 mL of fixation solution (e.g., 100% methanol) to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the crystal violet solution and gently wash the wells with deionized water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. Colonies are typically defined as groups of 50 or more cells. Counting can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
Plating Efficiency (PE) % = (Number of colonies formed in control / Number of cells seeded in control) x 100
-
Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits colony formation by 50%).
-
Conclusion
The colony formation assay is a robust method for assessing the long-term cytotoxic effects of the multi-targeted kinase inhibitor this compound. The provided protocols and application notes offer a comprehensive guide for researchers to effectively design, execute, and interpret experiments aimed at evaluating the anti-proliferative potential of this compound in various cancer cell lines. The quantitative data indicates that this compound is a potent inhibitor of colony formation and can act as a radiosensitizer, highlighting its therapeutic potential.
References
Application Notes and Protocols for XL228 Treatment in CML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL228 is a potent, multi-targeted kinase inhibitor demonstrating significant activity against key drivers of Chronic Myeloid Leukemia (CML). Its targets include the BCR-ABL fusion protein, including the clinically challenging T315I mutant, as well as Insulin-like Growth Factor 1 Receptor (IGF-1R), Src family kinases, and Aurora kinases. This multi-pronged mechanism of action makes this compound a compound of interest for overcoming resistance to standard CML therapies. These application notes provide a summary of its biochemical and cellular activity, alongside detailed protocols for its experimental use in CML cell lines.
Mechanism of Action
This compound exerts its anti-leukemic effects by competitively inhibiting the ATP-binding sites of several critical kinases involved in CML cell proliferation and survival. The constitutive activation of the BCR-ABL tyrosine kinase is the hallmark of CML, driving downstream signaling pathways that lead to uncontrolled cell growth and inhibition of apoptosis. This compound directly inhibits BCR-ABL's kinase activity. Furthermore, its inhibition of IGF-1R, Src, and Aurora kinases disrupts parallel and downstream pathways that contribute to cell survival, proliferation, and mitotic progression, offering a comprehensive approach to targeting CML cell biology.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound from biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of this compound against Key Kinase Targets
| Target Kinase | IC50 / Ki (nM) | Assay Type |
| ABL (wild-type) | 5 (Ki) | Biochemical |
| ABL (T315I mutant) | 1.4 (Ki) | Biochemical |
| IGF-1R | 1.6 (IC50) | Biochemical |
| Aurora A | 3.1 (IC50) | Biochemical |
| Src | 6.1 (IC50) | Biochemical |
| LYN | 2 (IC50) | Biochemical |
Table 2: Cellular Inhibitory Activity of this compound in CML Cell Lines
| Cell Line | Assay | Parameter | IC50 (nM) |
| K562 | Western Blot | p-BCR-ABL Inhibition | 33 |
| K562 | Western Blot | p-STAT5 Inhibition | 43 |
| Various CML and ALL cell lines | Cell Proliferation | Inhibition of Proliferation | < 100 |
| BaF3/BCR-ABL T315I | Western Blot | p-BCR-ABL Inhibition | 406 |
Signaling Pathways and Experimental Workflows
Signaling Pathway Targeted by this compound in CML Cells
Caption: this compound inhibits multiple kinases in CML cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound in CML cell lines.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on CML cell proliferation.
Materials:
-
CML cell lines (e.g., K562, KCL-22, LAMA-84)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as in the highest this compound dose.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C until the color develops.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of BCR-ABL Signaling
This protocol details the detection of phosphorylation status of BCR-ABL and its downstream targets, STAT5 and CrkL.
Materials:
-
CML cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-BCR-ABL, BCR-ABL, p-STAT5, STAT5, p-CrkL, CrkL, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment and Lysis: Seed CML cells and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours). Harvest cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in CML cells following this compound treatment using flow cytometry.
Materials:
-
CML cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed CML cells and treat with different concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent (if any) and suspension cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of CML cells.
Materials:
-
CML cells
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed CML cells and treat with various concentrations of this compound for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising inhibitor for CML, demonstrating potent activity against wild-type and resistant forms of BCR-ABL, as well as other key signaling molecules. The provided protocols offer a framework for researchers to investigate the cellular and molecular effects of this compound in CML cell lines, facilitating further preclinical evaluation of this compound. Careful optimization of experimental conditions for specific cell lines and research questions is recommended.
Application Notes and Protocols for In Vivo Imaging of XL228-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL228 is a potent, multi-targeted tyrosine kinase inhibitor designed to simultaneously block key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Its primary targets include the Insulin-like Growth Factor 1 Receptor (IGF1R), Src family kinases, and the Bcr-Abl fusion protein, including the T315I mutant.[1][2][3] This unique targeting profile makes this compound a compound of significant interest for the treatment of various solid tumors and hematologic malignancies.
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of tumors treated with this compound. While specific in vivo imaging studies on this compound are not extensively published, the methodologies presented here are based on established preclinical imaging techniques for tyrosine kinase inhibitors and draw upon protocols used for similar multi-kinase inhibitors, such as BMS-777607, to provide a robust framework for researchers.
The ability to non-invasively monitor tumor response to this compound treatment in real-time provides invaluable insights into the drug's efficacy, pharmacodynamics, and mechanism of action within a living organism. The following sections detail the underlying signaling pathways, experimental workflows, and specific protocols for various imaging modalities.
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by inhibiting multiple critical signaling nodes. A simplified representation of the targeted pathways is illustrated below.
Experimental Workflow for In Vivo Imaging
A typical workflow for assessing the efficacy of this compound using in vivo imaging is outlined below. This workflow ensures reproducible and quantifiable results.
Data Presentation
Quantitative data from in vivo imaging studies should be summarized for clear comparison. Below are example tables for presenting typical results from such experiments.
Table 1: In Vitro IC50 Values for this compound
| Kinase Target | IC50 (nM) |
| Bcr-Abl | 5 |
| Aurora A | 3.1 |
| IGF-1R | 1.6 |
| Src | 6.1 |
| Lyn | 2 |
| Data derived from in vitro kinase assays.[2] |
Table 2: Example In Vivo Tumor Growth Inhibition by this compound
| Treatment Group | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | 100 ± 15 | 850 ± 120 | - |
| This compound (25 mg/kg) | 102 ± 18 | 425 ± 95 | 50 |
| This compound (50 mg/kg) | 98 ± 16 | 210 ± 70 | 75.3 |
| Hypothetical data for illustrative purposes. |
Table 3: Pharmacodynamic Modulation of p-IGF1R in Tumor Xenografts
| Treatment Group | Time Post-Dose | p-IGF1R Inhibition (%) (Mean ± SD) |
| This compound (50 mg/kg) | 4 hours | 65 ± 12 |
| This compound (50 mg/kg) | 24 hours | 30 ± 8 |
| Hypothetical data based on typical pharmacodynamic assays for tyrosine kinase inhibitors. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols should be adapted based on the specific tumor model and imaging instrumentation.
Protocol 1: Establishment of Tumor Xenografts
Objective: To establish subcutaneous or orthotopic tumors in mice for subsequent treatment and imaging.
Materials:
-
Cancer cell line of interest (e.g., human gastric cancer cell line GTL-16, or a cell line engineered to express luciferase)
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Immunodeficient mice (e.g., Athymic Nude or SCID)
-
Syringes and needles
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium to ~80% confluency.
-
Cell Harvesting: Wash cells with PBS and detach using trypsin. Neutralize trypsin with culture medium, centrifuge, and resuspend the cell pellet in sterile PBS or a PBS/Matrigel mixture.
-
Cell Counting: Determine cell viability and concentration using a hemocytometer or automated cell counter. Adjust the cell suspension to the desired concentration (e.g., 5 x 10⁶ cells/100 µL).
-
Tumor Implantation:
-
Subcutaneous: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank of the mouse.
-
Orthotopic: Follow a surgical procedure specific to the target organ for tumor cell implantation.[4]
-
-
Monitoring: Monitor the animals regularly for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).[4]
Protocol 2: In Vivo Bioluminescence Imaging (BLI)
Objective: To non-invasively monitor tumor burden and response to this compound treatment in tumors expressing a luciferase reporter.
Materials:
-
Tumor-bearing mice (with luciferase-expressing cells)
-
D-Luciferin substrate
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Animal Preparation: Anesthetize the mice using an isoflurane vaporizer.[5]
-
Substrate Administration: Administer D-luciferin to the anesthetized mice via intraperitoneal (IP) injection (typically 150 mg/kg).[6]
-
Imaging: Place the mice in the imaging chamber of the in vivo imaging system. Acquire images at multiple time points after luciferin injection to capture the peak signal (usually 10-15 minutes post-injection).[5]
-
Longitudinal Monitoring: Repeat the imaging procedure at regular intervals (e.g., twice weekly) throughout the treatment period to monitor changes in tumor bioluminescence.
-
Data Analysis: Use the imaging software to quantify the bioluminescent signal from a defined region of interest (ROI) over the tumor. The signal is typically expressed as photons/second/cm²/steradian.[5]
Protocol 3: In Vivo Magnetic Resonance Imaging (MRI)
Objective: To obtain high-resolution anatomical images of tumors to accurately measure volume and assess morphological changes in response to this compound. This protocol is adapted from studies on the multi-kinase inhibitor BMS-777607 in glioblastoma models.[7][8][9]
Materials:
-
Tumor-bearing mice
-
Small animal MRI system (e.g., 7T or 9.4T)
-
Anesthesia (e.g., isoflurane)
-
Contrast agent (optional, e.g., Gd-DTPA)
-
Physiological monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane. Position the animal on the scanner bed and maintain anesthesia throughout the imaging session. Monitor vital signs such as respiration and body temperature.[10]
-
Image Acquisition:
-
Perform T2-weighted scans to visualize the tumor and surrounding tissues. Typical parameters might include a spin-echo sequence.[11]
-
If assessing vascular changes, T1-weighted scans can be acquired before and after the administration of a contrast agent.
-
-
Tumor Volume Measurement:
-
Use imaging software to manually or semi-automatically segment the tumor in each slice of the T2-weighted images.
-
Calculate the tumor volume by summing the area of the tumor in each slice and multiplying by the slice thickness.[10]
-
-
Longitudinal Monitoring: Repeat MRI scans at specified time points (e.g., weekly) to track changes in tumor volume and morphology.
Protocol 4: Pharmacodynamic Assays
Objective: To assess the inhibition of this compound target kinases in tumor tissue.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle
-
Tissue lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting or ELISA (e.g., anti-p-IGF1R, anti-total-IGF1R, anti-p-Src, anti-total-Src)
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Tissue Collection: At predetermined time points after the final dose of this compound, euthanize the mice and excise the tumors.
-
Protein Extraction: Homogenize the tumor tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting or ELISA:
-
Analyze the phosphorylation status of target kinases (e.g., IGF1R, Src) in the tumor lysates by Western blot or ELISA using phospho-specific and total protein antibodies.
-
Quantify the band intensities or ELISA signal and normalize the phosphorylated protein levels to the total protein levels.
-
-
Data Analysis: Compare the levels of target phosphorylation in this compound-treated tumors to those in vehicle-treated tumors to determine the extent of target inhibition.
Conclusion
The protocols and guidelines presented in these application notes provide a solid foundation for conducting in vivo imaging studies to evaluate the efficacy and mechanism of action of this compound. By employing non-invasive imaging techniques such as bioluminescence and MRI, researchers can gain dynamic insights into tumor response, optimize dosing regimens, and gather critical preclinical data to support the clinical development of this promising multi-targeted tyrosine kinase inhibitor. Careful experimental design and adherence to detailed protocols are essential for obtaining reliable and reproducible results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 6. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo tumor volume measurement [bio-protocol.org]
- 11. Evaluation of brain tumor vessels specific contrast agents for glioblastoma imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analysis of XL228-Induced Apoptosis by Flow Cytometry
Introduction
XL228 is a potent, multi-targeted tyrosine kinase inhibitor that targets Insulin-like Growth Factor 1 Receptor (IGF-1R), Src family kinases, and Abl kinase.[1][2] These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and migration. Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention. By inhibiting these kinases, this compound disrupts downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways, leading to the induction of apoptosis, or programmed cell death, in cancer cells.
These application notes provide a detailed protocol for the quantitative analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which becomes exposed on the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that cannot cross the intact membrane of live or early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells, where membrane integrity is compromised. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Principle of the Assay
During the initial phases of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V conjugated to a fluorochrome (e.g., FITC) can then bind to the exposed PS. This allows for the identification of early apoptotic cells. Propidium Iodide (PI) is a nucleic acid stain that is excluded by viable and early apoptotic cells with intact membranes. In late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA. By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-)
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-)
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+)
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+)
Data Presentation
The following tables present representative data on the dose-dependent and time-course effects of this compound on the induction of apoptosis in a hypothetical cancer cell line.
Table 1: Dose-Dependent Induction of Apoptosis by this compound (48-hour treatment)
| This compound Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 4.3 ± 0.8 | 12.4 ± 2.0 |
| 50 | 65.3 ± 4.2 | 18.9 ± 2.5 | 13.5 ± 2.1 | 32.4 ± 4.6 |
| 100 | 42.1 ± 5.1 | 29.8 ± 3.8 | 25.6 ± 3.2 | 55.4 ± 7.0 |
| 250 | 20.7 ± 4.8 | 35.2 ± 4.1 | 40.1 ± 5.3 | 75.3 ± 9.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction by this compound (100 nM)
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 |
| 12 | 80.4 ± 3.9 | 12.3 ± 2.2 | 5.8 ± 1.1 | 18.1 ± 3.3 |
| 24 | 62.5 ± 4.5 | 22.7 ± 3.1 | 12.9 ± 1.9 | 35.6 ± 5.0 |
| 48 | 42.1 ± 5.1 | 29.8 ± 3.8 | 25.6 ± 3.2 | 55.4 ± 7.0 |
| 72 | 25.3 ± 4.7 | 25.1 ± 3.5 | 45.4 ± 6.2 | 70.5 ± 9.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Cell Preparation and Treatment
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence/Growth: Allow the cells to adhere (for adherent lines) or stabilize (for suspension lines) for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of DMSO should not exceed 0.1% in any condition, including the vehicle control.
-
Incubation: Aspirate the old medium and add the medium containing the different concentrations of this compound or vehicle control to the cells. Incubate for the desired time points (e.g., 12, 24, 48, 72 hours).
Annexin V and Propidium Iodide Staining Protocol
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium (which may contain detached apoptotic cells) and collect it in a centrifuge tube. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension cells: Directly collect the cells into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
Data Analysis
-
Acquire data for at least 10,000 events per sample.
-
Create a dot plot of FSC vs. SSC to gate on the cell population of interest, excluding debris.
-
From the gated population, create a quadrant dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Set the quadrants based on the single-stain and unstained controls.
-
Quantify the percentage of cells in each of the four quadrants:
-
Lower-left (Q3): Viable cells (Annexin V-/PI-)
-
Lower-right (Q4): Early apoptotic cells (Annexin V+/PI-)
-
Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+/PI+)
-
Upper-left (Q1): Necrotic cells (Annexin V-/PI+)
-
-
Calculate the total percentage of apoptotic cells by summing the percentages of early and late apoptotic cells (Q4 + Q2).
Conclusion
The protocol described in these application notes provides a robust and reproducible method for the quantitative assessment of apoptosis induced by the tyrosine kinase inhibitor this compound. By utilizing Annexin V and Propidium Iodide staining with flow cytometry, researchers can effectively determine the dose-dependent and time-course effects of this compound on cancer cell viability. This information is crucial for understanding the mechanism of action of this compound and for its continued development as a potential anti-cancer therapeutic.
References
Application Notes and Protocols for XL228 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL228 is a multi-targeted tyrosine kinase inhibitor with potent activity against key signaling molecules implicated in cancer cell proliferation, survival, and metastasis. Its targets include Insulin-like Growth Factor 1 Receptor (IGF-1R), Src family kinases, Abl kinase, Aurora kinases (A and B), and Fibroblast Growth Factor Receptors (FGFR1-3).[1][2][3][4][5] Preclinical and early clinical studies have demonstrated its potential as an anti-cancer agent, including in tumors resistant to other targeted therapies.[2][6] This document provides an overview of this compound's mechanism of action and proposes investigational protocols for its use in combination with standard chemotherapy agents, based on the rationale of its multi-targeted nature and findings from studies with other inhibitors of its key targets.
Disclaimer: The following combination protocols are investigational and based on preclinical studies of agents with similar mechanisms of action. Direct preclinical or clinical data for this compound in combination with these specific chemotherapy agents is limited. These protocols should be adapted and optimized based on further in vitro and in vivo validation.
Mechanism of Action
This compound exerts its anti-neoplastic effects by simultaneously blocking multiple signaling pathways crucial for tumor growth and survival.
-
IGF-1R Inhibition: The IGF-1R pathway is a critical mediator of cell proliferation and survival, and its inhibition can sensitize cancer cells to the cytotoxic effects of chemotherapy.[4][7]
-
Src Inhibition: Src kinases are involved in cell adhesion, migration, and invasion. Their inhibition can impede metastasis and may overcome resistance to conventional therapies.[8][9]
-
Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression. Their inhibition leads to mitotic catastrophe and cell death, and has been shown to synergize with chemotherapy in preclinical models.[1][2][3]
-
Abl Inhibition: this compound is also a potent inhibitor of the Bcr-Abl fusion protein, including the T315I mutant which confers resistance to other Abl inhibitors in Chronic Myelogenous Leukemia (CML).[2][6]
Signaling Pathway Overview
The following diagram illustrates the key signaling pathways targeted by this compound.
Caption: Key signaling pathways inhibited by this compound.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its effects on downstream signaling.
Table 1: In Vitro Kinase Inhibition by this compound
| Kinase Target | IC50 / Ki (nM) | Reference |
| Bcr-Abl | 5 | [3] |
| Aurora A | 3.1 | [3] |
| IGF-1R | 1.6 | [3] |
| Src | 6.1 | [3] |
| Lyn | 2 | [3] |
| Abl (wild type) | 5 (Ki) | [4] |
| Abl (T315I) | 1.4 (Ki) | [4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Target/Substrate | IC50 (nM) | Reference |
| K562 | Phosphorylation | BCR-ABL | 33 | [4] |
| K562 | Phosphorylation | STAT5 | 43 | [4] |
| HeLa | Viability | - | <100 | [5] |
| Various Cancer Cell Lines | Viability | - | <100 in ~30% of lines | [4] |
Investigational Combination Protocols
Based on the known mechanisms of this compound's targets, combination with DNA-damaging agents or anti-mitotic drugs is a rational approach to enhance anti-tumor efficacy.
Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for in vitro combination synergy assessment.
Protocol 1: this compound in Combination with a Platinum-Based Agent (e.g., Carboplatin)
Rationale: Inhibition of IGF-1R and Src pathways can sensitize tumors to DNA-damaging agents like carboplatin. Preclinical studies with other inhibitors of these pathways have shown synergistic effects.[10][11]
In Vitro Cell Viability Assay:
-
Cell Culture: Plate cancer cells (e.g., ovarian, non-small cell lung) in 96-well plates and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and carboplatin in a suitable solvent (e.g., DMSO).
-
Treatment: Treat cells with a dose matrix of this compound and carboplatin, both as single agents and in combination, at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each agent alone and in combination. Determine the Combination Index (CI) using the Chou-Talalay method to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Xenograft Study:
-
Animal Model: Implant human cancer cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, this compound alone, Carboplatin alone, this compound + Carboplatin).
-
Dosing (Example):
-
This compound: Administer via oral gavage or intraperitoneal injection at a predetermined dose (e.g., based on monotherapy MTD studies) daily or on an intermittent schedule.
-
Carboplatin: Administer via intraperitoneal injection at a standard dose (e.g., 50-60 mg/kg) once a week.
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pathway modulation, immunohistochemistry for proliferation and apoptosis markers).
Protocol 2: this compound in Combination with a Taxane (e.g., Paclitaxel)
Rationale: As an Aurora kinase inhibitor, this compound disrupts mitosis. Combining it with a microtubule-stabilizing agent like paclitaxel can lead to enhanced mitotic catastrophe and cell death.[3][12]
In Vitro Cell Viability Assay:
-
Follow the same general procedure as described in Protocol 1, substituting carboplatin with paclitaxel.
In Vivo Xenograft Study:
-
Animal Model and Tumor Implantation: As described in Protocol 1.
-
Treatment Groups: Vehicle, this compound alone, Paclitaxel alone, this compound + Paclitaxel.
-
Dosing (Example):
-
This compound: As described in Protocol 1.
-
Paclitaxel: Administer via intravenous or intraperitoneal injection at a standard dose (e.g., 10-20 mg/kg) on a weekly or bi-weekly schedule.[13]
-
-
Monitoring and Endpoint: As described in Protocol 1.
Protocol 3: this compound in Combination with an Anthracycline (e.g., Doxorubicin)
Rationale: The combination of a multi-targeted kinase inhibitor with a topoisomerase II inhibitor like doxorubicin can potentially overcome drug resistance and induce apoptosis through multiple mechanisms.[14][15]
In Vitro Cell Viability Assay:
-
Follow the same general procedure as described in Protocol 1, substituting carboplatin with doxorubicin.
In Vivo Xenograft Study:
-
Animal Model and Tumor Implantation: As described in Protocol 1.
-
Treatment Groups: Vehicle, this compound alone, Doxorubicin alone, this compound + Doxorubicin.
-
Dosing (Example):
-
This compound: As described in Protocol 1.
-
Doxorubicin: Administer via intravenous injection at a standard dose (e.g., 2-5 mg/kg) on a weekly schedule.
-
-
Monitoring and Endpoint: As described in Protocol 1.
Experimental Workflow for In Vivo Combination Studies
Caption: Workflow for in vivo combination efficacy studies.
Conclusion
The multi-targeted nature of this compound presents a strong rationale for its investigation in combination with standard chemotherapy regimens. By simultaneously inhibiting key pathways involved in cell proliferation, survival, and mitosis, this compound has the potential to synergize with cytotoxic agents and overcome mechanisms of drug resistance. The provided investigational protocols offer a framework for the preclinical evaluation of this compound in combination therapies, with the aim of guiding future clinical development for a range of solid and hematological malignancies. Further research is warranted to validate these proposed combinations and to identify predictive biomarkers for patient selection.
References
- 1. Inhibition of Aurora A Kinase in Combination with Chemotherapy Induces Synthetic Lethality and Overcomes Chemoresistance in Myc-overexpressing Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Aurora A Kinase in Combination with Chemotherapy Induces Synthetic Lethality and Overcomes Chemoresistance in Myc-Overexpressing Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel combination strategies with Aurora Kinase Inhibitors: using pre-clinical data to guide clinical trial design [repository.cam.ac.uk]
- 4. Can we unlock the potential of IGF-1R inhibition in cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IGF-1R as an anti-cancer target—trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequencing of Type I IGF Receptor (IGF1R) Inhibition Affects Chemotherapy Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Status of Src Inhibitors in Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboplatin enhances lymphocyte-endothelial interactions to promote CD8+ T cell trafficking into the ovarian tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carboplatin response in preclinical models for ovarian cancer: comparison of 2D monolayers, spheroids, ex vivo tumors and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Oral mTORC1/2 Inhibitor TAK-228 Has Synergistic Antitumor Effects When Combined with Paclitaxel or PI3Kα Inhibitor TAK-117 in Preclinical Bladder Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Pegylated liposomal doxorubicin: proof of principle using preclinical animal models and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Preclinical and Clinical Progress in Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting XL228 Solubility Issues in Media: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the multi-targeted tyrosine kinase inhibitor XL228, achieving optimal solubility in experimental media is critical for obtaining reliable and reproducible results. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is practically insoluble in water.[1][5] For optimal results, use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution in aqueous media. What could be the cause and how can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media (e.g., cell culture medium, PBS) is a common issue for poorly water-soluble compounds like this compound. This phenomenon, often referred to as "salting out," occurs because the compound is not soluble in the final aqueous environment.
To prevent precipitation, consider the following troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous media. Instead, perform a stepwise dilution. First, dilute the DMSO stock in a smaller volume of media, vortexing gently, and then add this intermediate dilution to the final volume.[6]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize solvent-induced cell toxicity.[6][7]
-
Warming the Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Sonication: If precipitation persists, brief sonication of the final solution can help to redissolve the compound.[2][3]
-
Use of Co-solvents (for in vivo studies): For animal experiments, formulations often include co-solvents like PEG300, Tween-80, or SBE-β-CD to improve solubility and bioavailability.[3]
Q3: What are the maximum soluble concentrations of this compound in common laboratory solvents?
A3: The solubility of this compound can vary slightly between different batches and suppliers. The following table summarizes reported solubility data.
| Solvent | Concentration | Molarity (approx.) | Source |
| DMSO | 88 mg/mL | 201.12 mM | [1] |
| DMSO | 83.33 mg/mL | 190.45 mM | [2][3] |
| DMSO | 30 mg/mL | 68.57 mM | [4] |
| Ethanol | 30 mg/mL | 68.57 mM | [1][4] |
| Ethanol | 16.67 mg/mL | 38.10 mM | [4] |
| Water | Insoluble | - | [1][5] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.14 mM | [4] |
Q4: How should I store my this compound stock solution?
A4: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year.[2][3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6][7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 437.54 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.375 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[8]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM this compound stock solution needed.
-
Perform a serial dilution. It is recommended not to dilute the highly concentrated stock directly into the final volume of media.
-
Step 1 (Intermediate Dilution): Prepare an intermediate dilution by adding the calculated volume of the 10 mM stock solution to a small volume of pre-warmed media (e.g., 100-200 µL). Mix gently by pipetting or flicking the tube.
-
Step 2 (Final Dilution): Add the intermediate dilution to the final volume of pre-warmed cell culture medium.
-
-
Gently mix the final solution.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting FAQ (Q2).
-
Ensure the final DMSO concentration in the culture medium is below 0.5%. For example, a 1:1000 dilution of a DMSO stock solution results in a final DMSO concentration of 0.1%.
-
Use the prepared this compound-containing media immediately for your experiment.
Visualizing Workflows and Pathways
This compound Solubility Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: A flowchart for troubleshooting this compound solubility issues.
This compound Signaling Pathway Inhibition
This compound is a multi-targeted tyrosine kinase inhibitor.[5][9][10] It exerts its effects by blocking the activity of several key kinases involved in cancer cell proliferation, survival, and metastasis.[9][11] The diagram below illustrates the primary signaling pathways inhibited by this compound.
Caption: Key signaling pathways inhibited by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Bcr-Abl | Src | Aurora Kinase | IGF-1R | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
- 10. apexbt.com [apexbt.com]
- 11. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing XL228 Dosage for In Vivo Studies
Welcome to the technical support center for XL228, a multi-targeted tyrosine kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of this compound for their preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research endeavors.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Poor tumor growth inhibition | - Suboptimal dosage- Inappropriate dosing schedule- Tumor model resistance- Drug formulation issues | - Perform a dose-response study to identify the optimal dose.- Evaluate different dosing schedules (e.g., daily, twice weekly).- Confirm the expression of this compound targets (IGF-1R, Src, Abl) in your tumor model.- Ensure proper drug formulation and administration. |
| Excessive toxicity (e.g., weight loss, lethargy) | - Dosage is too high- Animal strain sensitivity- Off-target effects | - Reduce the dosage and/or frequency of administration.- Consider using a different, more robust animal strain.- Monitor for and manage specific toxicities (see FAQs below). |
| Drug precipitation in formulation | - Poor solubility of this compound- Incorrect solvent composition | - Prepare fresh formulations before each use.- Use a recommended formulation protocol (see below). Sonication may aid dissolution. |
| Variability in tumor response | - Inconsistent drug administration- Heterogeneity of the tumor model- Differences in animal health status | - Ensure accurate and consistent dosing for all animals.- Use a well-characterized and homogeneous tumor cell line.- Closely monitor animal health and exclude any outliers. |
Frequently Asked Questions (FAQs)
Dosing and Administration
Q1: What is a recommended starting dose for this compound in a mouse xenograft model?
A1: Based on preclinical studies with similar multi-targeted kinase inhibitors and the limited available data for this compound, a starting dose in the range of 10-25 mg/kg administered intraperitoneally (IP) or orally (PO) daily is a reasonable starting point. Dose-escalation studies are recommended to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific model.
Q2: What is the recommended formulation for in vivo administration of this compound?
A2: this compound is soluble in DMSO. For in vivo studies, a common formulation involves dissolving this compound in a minimal amount of DMSO and then diluting it with a vehicle such as a mixture of PEG300, Tween-80, and saline. A suggested formulation is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline. It is crucial to prepare this formulation fresh before each administration.
Q3: What administration routes are suitable for this compound?
A3: Both intraperitoneal (IP) and oral gavage (PO) are common administration routes for small molecule inhibitors like this compound in preclinical models. The choice of route may depend on the experimental design and the desired pharmacokinetic profile.
Efficacy and Pharmacodynamics
Q4: Which tumor models are most likely to respond to this compound?
A4: this compound targets IGF-1R, Src, and Bcr-Abl, making it a candidate for tumors where these pathways are active.[1] Chronic Myeloid Leukemia (CML) models, particularly those with the T315I Bcr-Abl mutation, are a key target. Additionally, various solid tumor xenograft models have shown sensitivity. It is advisable to perform in vitro screening on a panel of cell lines to identify sensitive models before initiating in vivo studies.
Q5: How can I monitor the pharmacodynamic effects of this compound in my in vivo study?
A5: Phosphorylation of target proteins can be assessed in tumor tissue lysates via Western blotting or ELISA. Key biomarkers to monitor include phospho-IGF-1R, phospho-Src, and phospho-CrkL (a downstream substrate of Bcr-Abl). A single-dose pharmacodynamics study demonstrated a 50% decrease in BCR-ABL phosphorylation at a plasma concentration of 3.5 µM in K562 xenograft tumors.
Safety and Toxicology
Q6: What are the known toxicities of this compound from clinical and preclinical studies?
A6: In a Phase 1 clinical trial, the most common dose-limiting toxicities were neutropenia, vomiting, and hyperglycemia.[1] Researchers conducting preclinical studies should monitor for signs of these toxicities in their animal models.
Q7: What parameters should I monitor for toxicity in my animal studies?
A7: Regular monitoring of body weight, clinical signs (e.g., changes in posture, activity, grooming), and food/water intake is essential. For more detailed toxicology assessments, complete blood counts (CBC) to monitor for hematological toxicities like neutropenia, and blood chemistry panels to assess liver and kidney function are recommended.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (Bcr-Abl) | 5 nM | MedchemExpress |
| This compound IC50 (Aurora A) | 3.1 nM | MedchemExpress |
| This compound IC50 (IGF-1R) | 1.6 nM | MedchemExpress |
| This compound IC50 (Src) | 6.1 nM | MedchemExpress |
| Human MTD (Phase 1) | 6.5 mg/kg (weekly IV) | (PDF) A Phase 1 Study of this compound... |
| Human Dose-Limiting Toxicities | Grade 3/4 neutropenia, Grade 3 vomiting | (PDF) A Phase 1 Study of this compound... |
Experimental Protocols
K562 Xenograft Tumor Model Protocol
This protocol outlines the establishment of a K562 human chronic myeloid leukemia xenograft model in immunocompromised mice.
Materials:
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K562 cells
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RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
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Matrigel®
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6-8 week old female athymic nude mice
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Sterile PBS
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Syringes and needles
Procedure:
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Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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Cell Preparation: Harvest cells during the logarithmic growth phase. Centrifuge the cells and resuspend the pellet in sterile PBS at a concentration of 5 x 10^7 cells/mL.
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Matrigel Mixture: Mix the cell suspension 1:1 with Matrigel® on ice to a final concentration of 2.5 x 10^7 cells/mL.
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Tumor Implantation: Subcutaneously inject 0.2 mL of the cell/Matrigel® mixture into the right flank of each mouse. This will result in the implantation of 5 x 10^6 cells per mouse.
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Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
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Treatment Initiation: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups and begin dosing with this compound or vehicle.
Acute Toxicity Study Protocol
This protocol provides a framework for an acute toxicity study to determine the maximum tolerated dose (MTD) of this compound.
Materials:
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Healthy, non-tumor-bearing mice (same strain as efficacy studies)
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This compound
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Vehicle solution
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Dosing equipment (syringes, gavage needles)
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Animal scale
Procedure:
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Dose Selection: Based on available data, select a starting dose (e.g., 10 mg/kg) and at least two higher dose levels (e.g., 25 mg/kg, 50 mg/kg).
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Group Allocation: Assign a cohort of mice (e.g., n=3-5 per group) to each dose level and a vehicle control group.
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Dosing: Administer a single dose of this compound or vehicle via the intended route of administration.
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Clinical Observation: Monitor the animals closely for the first few hours post-dosing and then daily for 14 days. Record any clinical signs of toxicity, including changes in behavior, appearance, and activity levels.
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Body Weight: Measure and record the body weight of each animal daily for the first week and then twice weekly.
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Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.
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Necropsy: At the end of the observation period, a gross necropsy can be performed to examine for any organ abnormalities.
Visualizations
Caption: Simplified signaling pathway of this compound, highlighting its inhibitory effects.
Caption: General experimental workflow for in vivo studies with this compound.
References
Technical Support Center: XL228 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the multi-targeted tyrosine kinase inhibitor, XL228, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, multi-targeted tyrosine kinase inhibitor. Its primary targets include Insulin-like Growth Factor 1 Receptor (IGF-1R), Src family kinases, Abl kinase, Aurora kinases A and B, and Fibroblast Growth Factor Receptors (FGFR1-3). By inhibiting these key signaling molecules, this compound aims to block pathways involved in cancer cell proliferation, survival, and metastasis.
Q2: My cancer cell line is showing decreased sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to multi-targeted inhibitors like this compound can be complex. Based on studies of inhibitors targeting similar pathways, potential resistance mechanisms include:
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Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of primary targets by upregulating alternative survival pathways. A key mechanism observed with IGF-1R inhibition is the activation of other receptor tyrosine kinases or downstream signaling molecules. For instance, blockade of IGF-1R can lead to the activation of the YES/SRC family kinase bypass resistance pathway.
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Upregulation of Compensatory Receptors: Increased expression or activation of other receptors, such as the Insulin Receptor (IR), can compensate for IGF-1R inhibition and maintain downstream signaling.
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Alterations in Downstream Signaling: Changes in downstream signaling components of the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways can render the cells less dependent on the upstream targets of this compound.
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Drug Efflux and Metabolism: Increased expression of drug efflux pumps (e.g., ABC transporters) can reduce the intracellular concentration of this compound, diminishing its efficacy.
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Mutations in Drug Targets: While less common for multi-targeted inhibitors, mutations in the kinase domains of the target proteins could potentially reduce the binding affinity of this compound.
Q3: I am not observing the expected synergistic effect when combining this compound with another agent. What could be the issue?
Several factors could contribute to a lack of synergy:
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Overlapping Mechanisms of Action: If the combination agent targets a pathway that is already effectively inhibited by this compound, the additive or synergistic effect may be minimal.
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Antagonistic Drug Interactions: In rare cases, the combination of two drugs can have an antagonistic effect.
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Cell Line Specificity: The synergistic effect of a drug combination can be highly dependent on the genetic and signaling background of the specific cancer cell line being used.
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Suboptimal Dosing: The concentrations of one or both drugs may not be in the optimal range to achieve synergy. A thorough dose-response matrix experiment is crucial to determine the best concentrations for combination studies.
Troubleshooting Guides
Problem 1: Unexpectedly high IC50 value for this compound in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Cell Line Integrity | Verify the identity and purity of your cell line using STR profiling. Ensure the cell line has not been passaged excessively, which can lead to phenotypic drift. |
| Drug Potency | Confirm the concentration and integrity of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Assay Conditions | Optimize the cell seeding density and incubation time for your cell viability assay. Ensure that the assay readout is within the linear range. |
| Serum Concentration | High concentrations of growth factors in the serum of your culture medium can activate signaling pathways and potentially reduce the efficacy of this compound. Consider reducing the serum concentration or using a serum-free medium for the duration of the drug treatment. |
Problem 2: Difficulty in generating an this compound-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Pressure | Gradually increase the concentration of this compound in a stepwise manner. Start with a concentration around the IC20-IC30 and allow the cells to recover before escalating the dose. |
| Clonal Selection | Resistance may arise from a small subpopulation of cells. After an initial period of drug treatment and cell death, allow the surviving cells to repopulate before increasing the drug concentration. |
| Extended Culture Time | Generating a resistant cell line can be a lengthy process, often taking several months. Be patient and maintain consistent culture conditions. |
| Alternative Resistance Mechanisms | If cells are not developing resistance through classic mechanisms, consider that they may be adapting through non-genetic mechanisms. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 data for this compound in sensitive and resistant cancer cell lines, illustrating the expected shift in sensitivity upon the development of resistance.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| NSCLC-A | 15 | 250 | 16.7 |
| Breast-B | 25 | 400 | 16.0 |
| Pancreatic-C | 50 | 800 | 16.0 |
Experimental Protocols
Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line of interest.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound (stock solution in DMSO)
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Cell culture flasks/plates
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Incubator (37°C, 5% CO2)
Procedure:
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Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
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Initial Drug Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20-IC30.
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Monitor and Passage: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, passage them and re-seed them in fresh medium containing the same concentration of this compound.
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Stepwise Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration, increase the concentration of this compound by 1.5 to 2-fold.
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Repeat and Select: Repeat steps 3 and 4 for several months. A resistant population will emerge that can proliferate in the presence of significantly higher concentrations of this compound compared to the parental cells.
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Characterize the Resistant Line: Once a stable resistant cell line is established, confirm the shift in IC50 by performing a cell viability assay comparing the parental and resistant lines. The resistant cells should be maintained in a medium containing a maintenance dose of this compound.
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the activation status of key signaling proteins in parental and this compound-resistant cells.
Materials:
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Parental and this compound-resistant cells
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose/PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Src, anti-Src, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
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Cell Lysis: Lyse parental and resistant cells (with and without this compound treatment) on ice.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
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Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to compare the phosphorylation status of key signaling proteins between parental and resistant cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Potential bypass signaling pathways leading to this compound resistance.
Caption: Workflow for investigating this compound resistance mechanisms.
XL228 Technical Support Center: Troubleshooting Poor Treatment Response
Welcome to the technical support resource for XL228, a potent and selective inhibitor of the KinaseX signaling pathway. This guide is designed to assist researchers, scientists, and drug development professionals in identifying and overcoming potential mechanisms of poor response to this compound in preclinical and clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive tyrosine kinase inhibitor (TKI) that selectively targets the KinaseX protein. In sensitive cancer models, KinaseX is a key driver of oncogenic signaling, promoting cell proliferation and survival. This compound binds to the ATP-binding pocket of KinaseX, inhibiting its phosphorylation activity and blocking downstream signaling through pathways such as the PI3K/AKT and MAPK/ERK cascades.
Q2: What constitutes a "poor response" to this compound treatment?
A2: A poor response can be categorized as either primary (intrinsic) or acquired resistance.
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Primary Resistance: Lack of a satisfactory initial response to this compound treatment.[1]
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Acquired Resistance: Disease progression or tumor regrowth after an initial period of positive response to this compound.[1][2][3]
Q3: What are the initial steps to take when a poor response is observed?
A3: Upon observing a poor response, a systematic investigation is recommended. The initial steps should include:
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Verification of this compound Compound Integrity and Dosage: Ensure the compound has been stored correctly and the correct dosage was administered.
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Confirmation of Target Engagement: Verify that this compound is reaching its target and inhibiting KinaseX phosphorylation in the experimental model.
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Assessment of Cell Line/Tumor Model Authenticity: Confirm the identity and characteristics of the experimental model.
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Hypothesis-Driven Investigation of Resistance Mechanisms: Proceed with the troubleshooting guides below to investigate potential on-target and off-target resistance mechanisms.[4][5]
Troubleshooting Guide: Investigating Acquired Resistance to this compound
Problem 1: Reduced this compound Efficacy After an Initial Response
This is a common scenario indicative of acquired resistance. The two primary categories of acquired resistance are on-target alterations and the activation of bypass signaling pathways.[2][4][5][6]
The most common on-target resistance mechanism involves mutations in the KinaseX gene itself, which can interfere with this compound binding.[5][7]
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Secondary "Gatekeeper" Mutations: These mutations occur in the ATP-binding pocket of KinaseX, sterically hindering the binding of this compound without significantly affecting the kinase's activity.[5][8][9][10][11] A common example is the substitution of a smaller amino acid with a bulkier one.[8]
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Gene Amplification: An increase in the copy number of the KinaseX gene can lead to overexpression of the target protein, effectively outcompeting the inhibitor.[2]
Experimental Protocol: Identification of KinaseX Mutations and Amplification
-
Sample Collection: Collect cell pellets or tumor tissue from both sensitive (parental) and resistant models.
-
Nucleic Acid Extraction: Isolate genomic DNA and RNA from the collected samples.
-
Sanger Sequencing of KinaseX Kinase Domain:
-
Design primers flanking the ATP-binding pocket and other key regions of the KinaseX kinase domain.
-
Perform PCR amplification of these regions from the extracted gDNA.
-
Sequence the PCR products and compare the sequences from resistant and sensitive samples to identify mutations.
-
-
Quantitative PCR (qPCR) for Gene Amplification:
-
Design primers and a probe for a specific region of the KinaseX gene and a reference gene (e.g., GAPDH).
-
Perform qPCR on gDNA from both sensitive and resistant samples.
-
Calculate the relative copy number of KinaseX in resistant samples compared to sensitive samples. An increased ratio suggests gene amplification.
-
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, whole-exome or targeted sequencing can identify a broader range of mutations and copy number variations.[6]
Data Presentation: this compound IC50 Shift with Gatekeeper Mutation
| Cell Line | KinaseX Status | This compound IC50 (nM) | Fold Change |
| Parent-S | Wild-Type | 10 | - |
| Resist-M1 | T315I Mutation | 550 | 55 |
| Resist-M2 | T315I Mutation | 620 | 62 |
This table illustrates a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in cells that have acquired the T315I gatekeeper mutation in KinaseX.
Tumor cells can develop resistance by activating alternative signaling pathways that provide parallel survival and proliferation signals, thus bypassing the this compound-induced block on KinaseX.[12][13][14][15] Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) such as MET, EGFR, or IGF1R.[7][12][13][16][17][18]
Experimental Protocol: Screening for Bypass Pathway Activation
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Phospho-RTK Array:
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Lyse cells from sensitive and resistant models and quantify total protein.
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Incubate cell lysates with a membrane spotted with antibodies against various phosphorylated RTKs.
-
Detect the levels of phosphorylation for each RTK using chemiluminescence. A significant increase in the phosphorylation of a specific RTK in resistant cells suggests its potential role as a bypass pathway.
-
-
Western Blot Analysis:
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Based on the phospho-RTK array results, perform Western blot analysis to confirm the increased phosphorylation of the candidate bypass kinase and its downstream effectors (e.g., p-AKT, p-ERK).
-
Probe for total protein levels to ensure that changes are due to increased activation and not just protein expression.
-
-
Combination Therapy In Vitro:
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Treat the resistant cells with this compound in combination with a specific inhibitor of the identified bypass pathway (e.g., a MET inhibitor if MET is hyperactivated).
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Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the combination treatment restores sensitivity.
-
Data Presentation: Effect of Combination Therapy on Resistant Cells
| Treatment | Resistant Cell Viability (% of Control) |
| Vehicle | 100% |
| This compound (100 nM) | 85% |
| METi (50 nM) | 70% |
| This compound (100 nM) + METi (50 nM) | 25% |
This table demonstrates that while either this compound or a MET inhibitor (METi) alone has a modest effect on the viability of resistant cells, the combination of the two significantly reduces cell viability, indicating that MET signaling is a key bypass mechanism.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the KinaseX signaling pathway.
Caption: Workflow for troubleshooting acquired resistance to this compound.
Caption: Activation of a bypass signaling pathway to overcome this compound inhibition.
References
- 1. dovepress.com [dovepress.com]
- 2. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ilcn.org [ilcn.org]
- 7. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KinaseMD [bioinfo.uth.edu]
- 9. researchgate.net [researchgate.net]
- 10. Advances in protein kinase drug discovery through targeting gatekeeper mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Document: Targeting Gatekeeper Mutations for Kinase Drug Discovery. (CHEMBL5236591) - ChEMBL [ebi.ac.uk]
- 12. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. annexpublishers.com [annexpublishers.com]
- 17. youtube.com [youtube.com]
- 18. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]
XL228 Dose-Response Curve Analysis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with XL228 dose-response curve analysis.
Troubleshooting Guides
This section provides structured guidance for common problems observed during this compound dose-response experiments.
Issue 1: Atypical (Non-Sigmoidal) Dose-Response Curves
Problem: The plotted dose-response curve for this compound does not follow a standard sigmoidal shape. It may exhibit a biphasic pattern (a "U" or inverted "U" shape) or a shallow slope.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Multi-Targeting Effects | This compound is a multi-targeted kinase inhibitor, affecting IGF1R, Src, Abl, Aurora kinases, FGFR1-3, and ALK.[1][2] These targets may be inhibited at different concentrations, leading to a complex dose-response relationship. A biphasic curve could indicate that at lower concentrations, a high-affinity target is inhibited, while at higher concentrations, lower-affinity targets are affected, leading to a second phase of the response. | 1. Widen the Dose Range: Ensure your concentration range is wide enough to capture the full effects on all relevant targets. 2. Use a Biphasic Curve Fitting Model: Standard sigmoidal models may not be appropriate. Utilize a biphasic or multiphasic dose-response model for data analysis.[3] 3. Correlate with Target Inhibition: If possible, perform target-specific assays (e.g., Western blot for phosphorylated targets) at key concentrations to correlate the phenotypic response with the inhibition of specific kinases. |
| Off-Target Effects or Cellular Toxicity | At high concentrations, this compound may induce off-target effects or general cytotoxicity that are independent of its primary kinase targets, leading to a steep drop-off in the curve that doesn't fit a standard model. | 1. Lower the Maximum Concentration: If the goal is to study specific kinase inhibition, focus on a concentration range where the primary targets are engaged without inducing widespread toxicity. 2. Use a Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., LDH release) to distinguish between targeted anti-proliferative effects and general cell death. |
| Cell Line Specific Responses | The expression and importance of this compound's various targets can differ significantly between cell lines, leading to varied dose-response curve shapes.[2] | 1. Characterize Target Expression: Before starting, confirm the expression levels of key this compound targets in your cell line of interest. 2. Consult Literature: Review published data for this compound in similar cell lines to anticipate the expected curve shape. |
Logical Workflow for Atypical Curve Analysis:
Issue 2: High Variability and Poor Reproducibility of IC50 Values
Problem: Significant variation in the calculated IC50 value for this compound is observed between replicate experiments or when compared to published data.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Cell health, passage number, and confluency can dramatically impact drug sensitivity. Inconsistent cell handling is a major source of variability. | 1. Standardize Cell Culture Protocol: Use cells within a consistent, low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. 2. Monitor Cell Health: Regularly check for mycoplasma contamination and ensure cells appear healthy and are not overly confluent before and during the experiment. |
| Assay Method and Timing | The choice of cell viability assay (e.g., MTT, CellTiter-Glo) and the incubation time with this compound can yield different IC50 values. For example, a 24-hour incubation may primarily show cytostatic effects, while a 72-hour incubation may also capture cytotoxic effects.[4] | 1. Optimize Incubation Time: Determine the optimal endpoint for your specific research question. Shorter times may be better for mechanistic studies, while longer times may be more relevant for overall anti-cancer efficacy. 2. Select an Appropriate Assay: For multi-targeted inhibitors that can affect cellular metabolism, an ATP-based assay (like CellTiter-Glo) may be more robust than metabolic assays like MTT, which can be prone to artifacts.[5] |
| Drug Solubility and Stability | This compound, like many small molecules, may have limited solubility in aqueous media. Precipitation of the compound at higher concentrations can lead to inaccurate dosing and a flattening of the dose-response curve at the high end. | 1. Confirm Solubility: Visually inspect the highest concentrations of your drug dilutions under a microscope to check for precipitation. 2. Use Appropriate Solvents: Prepare a high-concentration stock in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in your assay is low and consistent across all wells. 3. Prepare Fresh Dilutions: Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh serial dilutions for each experiment. |
Experimental Workflow for Improving Reproducibility:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it affect the dose-response curve?
A1: this compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets include IGF1R, Src, and Abl, but it also shows activity against Aurora kinases, FGFR1-3, and ALK.[1][2] This broad target profile means that the dose-response curve in a cell viability assay is a composite of its effects on multiple signaling pathways. This can result in atypical curve shapes, such as biphasic responses or shallow slopes, as different targets are inhibited at different concentrations.
This compound Signaling Pathway Inhibition:
Q2: My IC50 for this compound is different from published values. Why?
A2: Discrepancies in IC50 values are common and can be attributed to several factors:
-
Cell Line Differences: Even subtypes of the same cancer can have different genetic backgrounds, leading to varied sensitivity. Approximately 30% of cell lines tested in one study showed an IC50 of less than 100nM.[1]
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Assay Type: Different viability assays measure different cellular properties (e.g., metabolic activity vs. ATP content), which can be affected differently by a multi-targeted inhibitor.
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Experimental Conditions: Incubation time, cell density, and even lab-specific protocols can significantly shift IC50 values.[4][6]
-
Data Analysis: The curve-fitting model used can also influence the calculated IC50.
Q3: Why is the maximum effect (Emax) of this compound less than 100% inhibition in my assay?
A3: An Emax of less than 100% suggests that a fraction of the cell population is resistant to this compound at the tested concentrations. This can be due to:
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Cellular Heterogeneity: The cell population may contain a sub-population of cells that are less dependent on the pathways targeted by this compound.
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Activation of Bypass Pathways: Inhibition of the primary targets may lead to the activation of compensatory survival pathways that are not inhibited by this compound.
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Cytostatic vs. Cytotoxic Effects: this compound may be primarily cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) in your specific cell line and time frame. Assays that measure viable cell number at a fixed time point may not distinguish between these two effects.
Q4: What is a good starting concentration range for a dose-response experiment with this compound?
A4: Based on published data, this compound shows biochemical activity in the low nanomolar range and cellular activity with IC50 values often below 100 nM in sensitive cell lines.[2] A good starting point for a dose-response curve would be a wide range covering several orders of magnitude, for example, from 0.1 nM to 10 µM, with tighter spacing around the expected IC50 (e.g., 1 nM to 200 nM).
Experimental Protocols
Protocol: Cell Viability (ATP Content) Assay Using CellTiter-Glo®
This protocol is recommended for assessing the dose-response of this compound due to its robustness and fewer artifacts compared to metabolic assays.
Materials:
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This compound compound
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Cell line of interest
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Appropriate cell culture medium and supplements
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White, opaque-walled 96-well plates suitable for luminescence
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CellTiter-Glo® Luminescent Cell Viability Assay kit
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Multichannel pipette
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Luminometer
Procedure:
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Cell Seeding:
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Trypsinize and count cells that are in the logarithmic growth phase.
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Seed cells in a white, opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium.
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Incubate for 24 hours to allow cells to attach and resume growth.
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Compound Preparation and Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions in culture medium to create a range of concentrations (e.g., 2x the final desired concentration). A recommended range is from 0.2 nM to 20 µM.
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Remove 100 µL of medium from each well and add 100 µL of the appropriate drug dilution. Include vehicle-only (DMSO) controls.
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Incubate for the desired treatment period (e.g., 72 hours).
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Assay Measurement:
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Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
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Add 100 µL of CellTiter-Glo® reagent to each well.
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Mix on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure luminescence using a plate reader.
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Data Analysis:
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Subtract the average background luminescence (from wells with medium only).
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Normalize the data to the vehicle-treated controls (representing 100% viability).
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Plot the normalized response versus the log of the this compound concentration.
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Fit the data using a suitable dose-response model (e.g., four-parameter logistic regression or a biphasic model if necessary) to determine the IC50.
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Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | Biochemical IC50 (nM) | Cellular Assay | Cellular IC50 (nM) | Reference |
| Bcr-Abl | 5 | - | - | [2] |
| Aurora A | 3.1 | - | - | [2] |
| IGF-1R | 1.6 | - | - | [2] |
| Src | 6.1 | - | - | [2] |
| Lyn | 2 | - | - | [2] |
| Bcr-Abl Phosphorylation | - | K562 cells | 33 | [2] |
| STAT5 Phosphorylation | - | K562 cells | 43 | [2] |
| Various Cancer Cell Lines | - | Viability Assays | <100 in ~30% of lines | [1][2] |
Table 2: this compound Phase 1 Clinical Trial Dose Escalation
| Dose Level (mg/kg) | Dosing Schedule | Observed Toxicities | Reference |
| 0.45 - 8.0 | Once or Twice Weekly | Grade 1/2 nausea, fatigue, hyperglycemia. | |
| 8.0 | Once Weekly | Dose-Limiting: Grade 3 & 4 neutropenia. | |
| 6.5 | Once Weekly | Established as Maximum Tolerated Dose (MTD). |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Application of a Biphasic Mathematical Model of Cancer Cell Drug Response for Formulating Potent and Synergistic Targeted Drug Combinations to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate XL228-related cytotoxicity in normal cells during pre-clinical experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Cytotoxicity in Normal Cell Lines Compared to Cancer Cell Lines
If you observe significant cell death in your normal/control cell lines, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Off-Target Kinase Inhibition | This compound, while targeting the hypothetical "Kinase Y" in cancer cells, may also inhibit other structurally similar kinases crucial for normal cell survival. |
| Solution 1: Dose Optimization. Perform a dose-response curve with a wide range of this compound concentrations on both cancer and normal cell lines to identify a therapeutic window where cancer cell death is maximized and normal cell cytotoxicity is minimized. | |
| Solution 2: Co-treatment with a Protectant. Consider co-administering a cytostatic agent that selectively arrests normal cells in a less sensitive phase of the cell cycle, a strategy known as cyclotherapy.[1][2][3] For example, a CDK4/6 inhibitor could protect normal hematopoietic cells.[1][2] | |
| Drug Accumulation in Normal Cells | The physicochemical properties of this compound might lead to higher accumulation in certain normal tissues or cell types. |
| Solution: Utilize a Targeted Delivery System. Encapsulating this compound in liposomes or nanoparticles can alter its biodistribution and reduce uptake by normal cells.[4][5][6][7][8] Surface modification of these carriers with ligands that bind to receptors overexpressed on cancer cells can further enhance specificity.[5][6] |
Issue 2: Inconsistent Results in Cytotoxicity Assays
Variability in your experimental results can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Assay-Specific Issues | High background or low signal-to-noise ratio in assays like MTT, LDH, or Calcein AM.[9][10] |
| Solution 1: Optimize Cell Seeding Density. Ensure a consistent number of viable cells are seeded in each well.[9] | |
| Solution 2: Thorough Washing Steps. Insufficient washing can leave residual dye or compounds, leading to high background.[10] | |
| Solution 3: Include Proper Controls. Always include untreated controls, vehicle controls, and a positive control for maximum cytotoxicity.[9][11] | |
| Cell Culture Conditions | Variations in cell passage number, confluency, or media components can affect cellular response to this compound. |
| Solution: Standardize Cell Culture Protocols. Use cells within a defined passage number range and ensure consistent seeding and harvesting procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound's off-target cytotoxicity?
A1: Off-target effects of kinase inhibitors like this compound can arise from two primary mechanisms. First, the drug may bind to and inhibit kinases in normal cells that share structural similarities with the intended cancer-specific target.[12][13] Second, the intended target kinase in cancer cells may also play a physiological role in normal, healthy tissues.[13] This can lead to unintended side effects such as skin rashes, fatigue, or organ-specific toxicities.[12][14]
Q2: How can I selectively deliver this compound to tumor cells while sparing normal tissues?
A2: Targeted drug delivery systems are a promising strategy.[4][5][6] These systems, such as nanoparticles, liposomes, or antibody-drug conjugates, are designed to preferentially accumulate in tumor tissue.[4][5][6][7][8] This can be achieved through passive targeting, which leverages the enhanced permeability and retention (EPR) effect in tumors, or active targeting, where the delivery vehicle is decorated with ligands that bind to receptors overexpressed on cancer cells.[4][5]
Q3: Are there any co-treatment strategies to protect normal cells from this compound-induced toxicity?
A3: Yes, a strategy known as "cyclotherapy" can be employed.[1][2][3] This involves the co-administration of a cytostatic agent that induces a temporary cell cycle arrest in normal, proliferating cells, making them less susceptible to the cytotoxic effects of this compound.[3] For example, CDK4/6 inhibitors have been shown to protect bone marrow cells from chemotherapy-induced damage.[1][2] Another approach is the use of caspase inhibitors to prevent apoptosis in normal cells.[1][2]
Q4: What are the best in vitro assays to quantify this compound's cytotoxicity?
A4: Several robust assays are available. The MTT assay is a colorimetric assay that measures metabolic activity, which is indicative of cell viability.[15] The Lactate Dehydrogenase (LDH) release assay measures membrane integrity, as LDH is released from damaged cells.[9] Fluorescence-based assays using dyes like Calcein AM (for live cells) and Propidium Iodide (for dead cells) can also provide quantitative data.[11]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on mitochondrial activity.[15]
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated). Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Targeted Delivery of this compound using Liposomes
This protocol outlines a general method for encapsulating this compound into liposomes for improved delivery.
-
Lipid Film Hydration: Prepare a lipid mixture (e.g., DSPC, Cholesterol, and DSPE-PEG) in a round-bottom flask. Remove the organic solvent under vacuum to form a thin lipid film.
-
Hydration: Hydrate the lipid film with a buffered solution containing this compound by vortexing or sonication. This will form multilamellar vesicles (MLVs).
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Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
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Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
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Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
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In Vitro Testing: Use the this compound-loaded liposomes in your cytotoxicity assays.
Visualizations
References
- 1. oncotarget.com [oncotarget.com]
- 2. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle-based drug delivery systems targeting cancer cell surfaces - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02969G [pubs.rsc.org]
- 7. Smart delivery vehicles for cancer: categories, unique roles and therapeutic strategies - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00285G [pubs.rsc.org]
- 8. Drug Delivery Systems for Cancer Therapeutics [uspharmacist.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. targetedonc.com [targetedonc.com]
- 14. 7 Ways to Manage Targeted-Therapy Side Effects | ACTC [actchealth.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Stability of XL228 in solution for long-term experiments
Welcome to the technical support center for XL228. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in long-term experiments by providing detailed information on its stability in solution, troubleshooting guidance, and frequently asked questions.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] It is also reported to be soluble in DMF and Ethanol.[3][4] For most in vitro experiments, DMSO is the solvent of choice.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: The stability of this compound under various storage conditions is summarized in the table below. To ensure the integrity of the compound, it is crucial to adhere to these recommendations. Repeated freeze-thaw cycles of stock solutions should be avoided.[1]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | Up to 3 years | [2] |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | [1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | [1] |
Q3: Is this compound stable in aqueous solutions or cell culture media for long-term experiments?
A3: While this compound is insoluble in water, its stability in cell culture media at 37°C is a critical consideration for long-term experiments.[4] The stability of small molecule inhibitors in aqueous environments can be influenced by factors such as pH, temperature, and the presence of media components. It is recommended to prepare fresh dilutions of this compound in culture media for each experiment or to validate its stability under your specific experimental conditions if the media containing the compound needs to be stored or used for extended periods.
Q4: What are the main cellular targets of this compound?
A4: this compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets include Bcr-Abl, Aurora A, Aurora B, IGF-1R, and Src family kinases.[1][5] This broad inhibition profile makes it a potent agent in various cancer cell lines.[5]
Signaling Pathway of this compound Targets
Caption: Signaling pathways inhibited by this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in long-term experiments.
Issue 1: Precipitation or cloudiness observed in the cell culture medium after adding this compound.
-
Possible Cause 1: Poor solubility of this compound in the aqueous medium.
-
Solution: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to maintain the solubility of this compound and minimize solvent toxicity. Prepare a high-concentration stock solution in DMSO and then perform serial dilutions in the culture medium.
-
-
Possible Cause 2: Interaction with media components.
-
Solution: Some components of serum or culture media can interact with the compound, leading to precipitation.[2] Try preparing the this compound dilution in a serum-free medium first and then adding it to the complete medium. If the issue persists, consider using a different basal medium.
-
-
Possible Cause 3: Temperature-related precipitation.
-
Solution: Ensure that the culture medium is at 37°C before adding the this compound solution. Avoid cold-shocking the medium, which can decrease the solubility of some compounds.
-
Troubleshooting Workflow for Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
Issue 2: Loss of this compound activity over the course of a long-term experiment.
-
Possible Cause 1: Degradation of this compound at 37°C in culture medium.
-
Solution: The stability of this compound in your specific cell culture medium at 37°C should be determined experimentally if not already known (see Protocol for Assessing this compound Stability in Solution). For long-term experiments, it may be necessary to replenish the medium with freshly diluted this compound at regular intervals (e.g., every 24-48 hours).
-
-
Possible Cause 2: Adsorption to plasticware.
-
Solution: Some hydrophobic compounds can adsorb to the plastic of culture vessels and labware. Using low-adsorption plasticware can help mitigate this.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause 1: Inaccurate pipetting of stock solutions.
-
Solution: Ensure that pipettes are properly calibrated. When preparing dilutions, use appropriate pipette sizes for the volumes being transferred to maintain accuracy.
-
-
Possible Cause 2: Cell line instability.
-
Solution: Use cells with a low passage number and ensure consistent cell culture conditions.[6]
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Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
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Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.375 mg of this compound (MW: 437.54 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.[2]
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.[1]
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Protocol 2: Workflow for Assessing this compound Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium at 37°C using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for determining this compound stability.
-
Procedure:
-
Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration.
-
Dispense aliquots of this solution into sterile tubes.
-
Immediately take a "time 0" sample and store it at -80°C.
-
Incubate the remaining tubes at 37°C in a 5% CO₂ incubator.
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At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), remove a tube and store it at -80°C.
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After collecting all time points, thaw the samples and analyze them by a validated HPLC or LC-MS method to quantify the amount of intact this compound remaining.
-
The stability can be expressed as the percentage of this compound remaining at each time point relative to the time 0 sample.
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Table 2: Illustrative Stability Data of this compound in Cell Culture Medium at 37°C
This table presents example data. Actual stability will depend on the specific experimental conditions.
| Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 6 | 98.5 |
| 12 | 96.2 |
| 24 | 91.8 |
| 48 | 82.3 |
| 72 | 73.5 |
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell culture conditions [qiagen.com]
Technical Support Center: Interpreting Unexpected Results from XL228 Experiments
Welcome to the technical support center for XL228, a multi-targeted tyrosine kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide troubleshooting guidance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The following question-and-answer guides address specific issues that may arise during your experiments with this compound.
FAQ 1: Discrepancy between Biochemical and Cellular IC50 Values
Question: We observed a significant difference between the IC50 value of this compound in our biochemical kinase assay and our cell-based viability assay. The biochemical IC50 is much lower than the cellular IC50. Is this expected, and what could be the cause?
Answer: Yes, it is common to observe a discrepancy between biochemical and cellular IC50 values for kinase inhibitors like this compound. The biochemical assay measures the direct interaction of the inhibitor with its purified target kinase in a controlled environment. In contrast, the cellular assay is influenced by a multitude of factors.
Potential Causes for Discrepancy:
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Cellular Permeability and Efflux: this compound must cross the cell membrane to reach its intracellular targets. Poor membrane permeability or active removal by drug efflux pumps can reduce the effective intracellular concentration of the inhibitor.
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ATP Competition: The ATP concentration in a cell is significantly higher than that typically used in biochemical assays. As this compound is an ATP-competitive inhibitor, it needs to compete with a higher concentration of ATP in the cellular environment, which can lead to a higher apparent IC50.
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Off-Target Effects and Cellular Compensation: this compound is a multi-targeted inhibitor. In a cellular context, the inhibition of multiple kinases can trigger complex downstream signaling events and feedback loops that may counteract the intended inhibitory effect on cell viability.[1][2][3][4][5]
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Protein Binding: this compound may bind to other cellular proteins, reducing the free concentration available to bind to its target kinases.
Troubleshooting Workflow:
Caption: Troubleshooting logic for IC50 discrepancies.
Summary of this compound IC50 Values:
| Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference Cell Line |
| Bcr-Abl | 5 | 33 (pBCR-ABL) | K562 |
| Aurora A | 3.1 | >10 (pAurora A/B) | HeLa |
| IGF-1R | 1.6 | Not specified | Not specified |
| Src | 6.1 | Not specified | Not specified |
| Lyn | 2 | Not specified | Not specified |
Data compiled from multiple sources. Cellular IC50s can be highly cell-line dependent.
FAQ 2: Paradoxical Pathway Activation
Question: After treating cells with this compound, we expected to see a decrease in the phosphorylation of downstream effectors of the targeted pathways. However, in our Western blot analysis, we observed an unexpected increase in the phosphorylation of ERK (p-ERK) at certain concentrations and time points. What could explain this paradoxical activation?
Answer: The paradoxical activation of signaling pathways is a known phenomenon with some kinase inhibitors, particularly in cells with wild-type BRAF.[6][7] While this compound does not directly target RAF, its modulation of complex signaling networks can lead to similar unexpected outcomes.
Potential Mechanisms:
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Feedback Loop Disruption: Many signaling pathways, including the PI3K/Akt/mTOR pathway (downstream of IGF-1R), have negative feedback loops.[1][2] For instance, S6K (a downstream effector of mTOR) can inhibit upstream signaling. By inhibiting a component of the pathway, this compound might disrupt this negative feedback, leading to the compensatory over-activation of parallel pathways, such as the MAPK/ERK pathway.[1][2]
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Off-Target Kinase Activation: While this compound is an inhibitor of several kinases, it is possible that at certain concentrations, it could indirectly lead to the activation of other kinases that positively regulate the ERK pathway.
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Scaffolding Effects: Some kinase inhibitors can promote the dimerization of RAF kinases, leading to paradoxical activation in the presence of active RAS. While not a direct target, the complex signaling changes induced by this compound could indirectly influence RAF dimerization.
Signaling Pathway Diagram:
Caption: Potential mechanism of paradoxical ERK activation via feedback loop disruption.
FAQ 3: Unexpected Cell Morphology Changes
Question: We are observing unusual changes in cell morphology after this compound treatment that are not directly correlated with apoptosis. Cells appear enlarged, flattened, or have disorganized cytoskeletal structures. What could be the underlying cause?
Answer: These morphological changes are likely due to this compound's inhibitory effects on Aurora kinases and Src family kinases, both of which are critical regulators of the cell cycle and cytoskeleton.
Potential Causes:
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Aurora Kinase Inhibition: Aurora kinases are essential for proper mitotic progression. Inhibition of Aurora A can lead to defects in centrosome separation and spindle formation, resulting in mitotic arrest and disorganized chromosomes.[1] Inhibition of Aurora B is critical for cytokinesis, and its disruption can lead to endoreduplication (cells re-replicating their DNA without dividing), resulting in enlarged nuclei and polyploidy.
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Src Family Kinase Inhibition: Src plays a key role in regulating cell adhesion, migration, and cytoskeletal organization. Inhibition of Src can disrupt focal adhesions and lead to changes in cell shape and attachment.
-
Cell Cycle Arrest: The combined effects of inhibiting multiple kinases involved in cell cycle progression can lead to arrest at various stages, which can manifest as changes in cell size and shape.
Experimental Workflow for Investigating Morphological Changes:
Caption: Workflow for investigating the cause of morphological changes.
Experimental Protocols
Western Blot Analysis of Phosphorylated Proteins
Objective: To assess the effect of this compound on the phosphorylation status of its target kinases and downstream effectors.
Methodology:
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Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time points (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
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Cell Lysis:
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Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare with Laemmli buffer.
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Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies (e.g., anti-p-IGF-1R, anti-p-Src, anti-p-ERK, anti-p-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Strip the membrane and re-probe for total protein and a loading control (e.g., β-actin or GAPDH).
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Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound on cell proliferation and viability.
Methodology:
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Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
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-
Drug Treatment:
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After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
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-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Assay Procedure (MTT Example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the normalized values against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Note: IC50 values can be influenced by cell seeding density, assay duration, and the specific viability assay used.[8][9] Consistency in these parameters is crucial for reproducible results.
References
- 1. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Suppression of Feedback Loops Mediated by PI3K/mTOR Induces Multiple Overactivation of Compensatory Pathways: An Unintended Consequence Leading to Drug Resistance | Semantic Scholar [semanticscholar.org]
- 3. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adaptive Responses as Mechanisms of Resistance to BRAF Inhibitors in Melanoma [mdpi.com]
- 6. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting XL228 treatment schedule for optimal tumor regression
This technical support center provides guidance and answers to frequently asked questions for researchers and scientists using XL228 in preclinical and translational studies. The information is compiled from publicly available data from preclinical studies and Phase 1 clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, multi-targeted small molecule inhibitor of several protein kinases associated with cancer cell proliferation, survival, and metastasis. Its primary targets include Insulin-like Growth Factor 1 Receptor (IGF1R), SRC, Aurora kinases (A and B), and Fibroblast Growth Factor Receptors (FGFR1-3).[1][2] It also inhibits BCR-ABL, including the T315I mutant form, which is resistant to some other BCR-ABL inhibitors.[3]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound simultaneously targets multiple critical signaling pathways implicated in tumor growth and survival. The inhibition of IGF1R disrupts the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival. By targeting SRC, this compound can interfere with cell adhesion, migration, and invasion. The inhibition of Aurora kinases leads to defects in mitosis and can induce apoptosis. Finally, by blocking FGFR signaling, this compound can inhibit angiogenesis and cell proliferation in tumors where this pathway is activated.
Q3: What is the recommended starting dose for in vivo animal studies?
A3: Specific preclinical dosing schedules for this compound that led to significant tumor regression have not been detailed in publicly available literature. However, based on the doses used in Phase 1 clinical trials (0.45 to 8.0 mg/kg), a starting point for dose-range finding studies in mice could be in the lower end of this range, for example, 1-5 mg/kg, administered intravenously. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific animal model and tumor type.
Q4: How should this compound be formulated for in vivo administration?
A4: As specific formulation details for preclinical studies with this compound are not publicly available, a general approach for formulating tyrosine kinase inhibitors for intravenous administration in animal studies is recommended. This typically involves dissolving the compound in a vehicle such as a mixture of DMSO and a solubilizing agent like PEG300 or Cremophor EL, further diluted with a sterile saline or dextrose solution. It is critical to perform solubility and stability testing of your formulation. The final concentration of DMSO should be kept to a minimum to avoid toxicity.
Q5: What are the known toxicities of this compound from clinical trials?
A5: The most common dose-limiting toxicities observed in the Phase 1 clinical trial of this compound were Grade 3 and 4 neutropenia.[4][5] Other reported drug-related adverse events include hyperglycemia, nausea, fatigue, decreased appetite, dysgeusia, hypotension, and bradycardia.[4][5]
Troubleshooting Guides
Issue 1: Suboptimal tumor regression in animal models.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | The administered dose of this compound may be too low to achieve a therapeutic concentration in the tumor tissue. Perform a dose-escalation study to determine the MTD in your model. Consider more frequent administration if the half-life is short. |
| Poor Bioavailability | If using a route other than IV, the drug may not be well absorbed. For IV administration, ensure the formulation is stable and fully solubilized to prevent precipitation in the bloodstream. |
| Tumor Model Resistance | The chosen tumor model may not be sensitive to the pathways inhibited by this compound. Confirm that the target kinases (IGF1R, SRC, Aurora kinases, FGFRs) are expressed and activated in your tumor model using techniques like Western blotting or immunohistochemistry. |
| Drug Metabolism | The animal model may rapidly metabolize this compound, leading to low systemic exposure. Conduct pharmacokinetic studies to determine the drug's half-life and exposure levels in your model. |
Issue 2: Unexpected toxicity or animal mortality.
| Possible Cause | Troubleshooting Step |
| Dose Too High | The administered dose exceeds the MTD in your specific animal model and strain. Reduce the dose and perform a careful dose-escalation study. |
| Formulation Toxicity | The vehicle used to dissolve this compound may be causing toxicity. Run a control group with the vehicle alone to assess its effects. Consider alternative, less toxic solubilizing agents. |
| Off-Target Effects | As a multi-targeted inhibitor, this compound may have off-target effects leading to toxicity. Monitor animals closely for clinical signs of toxicity and perform necropsies and histopathology on affected animals to identify the cause. |
| Hypersensitivity | In rare cases, a specific animal strain may have a hypersensitivity to the compound. Consider using a different strain of mice or rats. |
Data Presentation
Table 1: In Vitro Activity of this compound Against Key Kinase Targets
| Kinase Target | IC50 (nM) |
| IGF1R | 2 |
| Aurora A | 3 |
| Aurora B | 0.6 |
| SRC | 5 |
| FGFR1 | 8 |
| FGFR2 | 2 |
| FGFR3 | 3 |
| BCR-ABL | 7 |
| Source: Data compiled from publicly available preclinical study results.[2] |
Table 2: Summary of Phase 1 Clinical Trial of this compound (Weekly Dosing Schedule)
| Dose Level (mg/kg) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 0.45 - 5.4 | 31 | 0 |
| 6.5 (MTD) | 6 | 1 (Grade 3 Hyperglycemia) |
| 8.0 | 5 | 2 (Grade 3 & 4 Neutropenia) |
| Source: Data from a 2010 ASCO Annual Meeting presentation.[4] |
Experimental Protocols
Note: Detailed, validated protocols for specific experiments with this compound are not publicly available. The following are generalized protocols for key experiments that can be adapted for use with this compound.
1. In Vitro Cell Proliferation Assay (MTT/XTT Assay)
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
2. Western Blot Analysis of Target Inhibition
-
Cell Treatment: Treat cultured cancer cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-IGF1R, IGF1R, p-SRC, SRC, p-AKT, AKT).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of target phosphorylation inhibition.
3. In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) or vehicle control intravenously via the tail vein according to the desired dosing schedule (e.g., once or twice weekly).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Exelixis Reports Encouraging Phase 1 Data to Be Presented at ASCO for this compound, a Multi-Targeted Inhibitor of Key Cancer Signaling Kinases | Exelixis, Inc. [ir.exelixis.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
XL228 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the XL228 compound in various assays. The information is designed to help identify and resolve common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of this compound?
This compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets include the Insulin-like Growth Factor 1 Receptor (IGF-1R), Src family kinases, Abelson murine leukemia viral oncogene homolog 1 (Abl), Aurora kinases A and B, Fibroblast Growth Factor Receptors (FGFR1-3), and the Anaplastic Lymphoma Kinase (ALK).[1][2][3] This broad specificity means that this compound can impact multiple signaling pathways simultaneously.
Q2: We are observing significant variability in our IC50 values for this compound in cell viability assays. What are the potential causes?
Variability in IC50 values can arise from several factors:
-
Cell Line Specifics: Different cell lines exhibit varying sensitivity to this compound due to differences in the expression and activation of its target kinases.[1]
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration can influence the cellular response to this compound.
-
Assay Type: The choice of viability assay (e.g., MTT, XTT, WST-1, ATP-based) can impact the results, as each measures a different aspect of cell health and metabolic activity.[4][5]
-
Compound Handling: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation and reduced potency.[1]
Q3: Our biochemical kinase assay results with this compound are not correlating with our cell-based assay data. Why might this be?
Discrepancies between biochemical and cell-based assays are common and can be attributed to several factors:
-
Cellular Permeability: The compound may have poor penetration into the cell, leading to a lower effective concentration at the target site compared to the in vitro kinase assay.
-
Off-Target Effects: In a cellular context, this compound may have off-target effects that influence cell viability independent of its primary kinase targets.[6]
-
Cellular ATP Concentration: The concentration of ATP in cells is typically much higher than that used in biochemical assays, which can affect the apparent potency of ATP-competitive inhibitors like this compound.[7]
-
Drug Efflux Pumps: Cells may actively transport the compound out, reducing its intracellular concentration.
Q4: We are having trouble detecting a decrease in the phosphorylation of a downstream target of an this compound-sensitive kinase via Western blot. What could be the issue?
Several factors can contribute to this issue:
-
Suboptimal Antibody: The phospho-specific antibody may not be sensitive or specific enough.
-
Phosphatase Activity: Endogenous phosphatases can dephosphorylate your target protein during sample preparation.[1][8]
-
Transient Phosphorylation: The phosphorylation event you are trying to detect may be transient. A time-course experiment is recommended to determine the optimal time point for analysis.[1]
-
Incorrect Buffer System: Using phosphate-based buffers (like PBS) can interfere with the binding of some phospho-specific antibodies.[2]
Troubleshooting Guides
Cell-Based Assay Variability
| Problem | Potential Cause | Recommended Solution |
| High well-to-well variability in viability assays | Inconsistent cell seeding | Ensure a homogenous cell suspension and use calibrated multichannel pipettes. |
| Edge effects in the plate | Avoid using the outer wells of the plate or fill them with sterile media/PBS. | |
| Contamination | Regularly check cell cultures for contamination and use aseptic techniques. | |
| Inconsistent IC50 values across experiments | Variation in cell passage number | Use cells within a defined passage number range for all experiments. |
| Fluctuation in serum concentration | Use a consistent batch and concentration of serum. | |
| Inaccurate compound dilutions | Prepare fresh serial dilutions of this compound for each experiment. |
Western Blotting for Phosphorylation Analysis
| Problem | Potential Cause | Recommended Solution |
| No or weak phospho-protein signal | Low abundance of the target protein | Increase the amount of protein loaded onto the gel.[8] |
| Inefficient antibody binding | Optimize antibody concentration and incubation time. | |
| Phosphatase activity during lysis | Include a cocktail of phosphatase inhibitors in your lysis buffer.[8] | |
| High background | Non-specific antibody binding | Use a suitable blocking agent (e.g., BSA instead of milk for phospho-antibodies).[2] |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Multiple non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody or perform immunoprecipitation to enrich for the target protein. |
Experimental Protocols
General Protocol for a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
General Protocol for Western Blotting of Phosphorylated Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat to denature.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.
Signaling Pathways and Workflows
Caption: Simplified signaling pathways inhibited by this compound.
Caption: General experimental workflow for this compound assays.
Caption: Logical flow for troubleshooting inconsistent this compound assay results.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 5. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Head-to-Head Comparison: XL228 Versus Imatinib for T315I-Positive Chronic Myeloid Leukemia
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – November 7, 2025 – In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), the emergence of the T315I mutation in the BCR-ABL kinase domain has posed a significant clinical challenge, rendering many first and second-generation tyrosine kinase inhibitors (TKIs), including the seminal drug imatinib, ineffective. This guide provides a detailed comparison of XL228, a novel multi-targeted kinase inhibitor, and imatinib in the context of T315I-positive CML, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
Imatinib, the first-in-class TKI, revolutionized CML treatment by targeting the constitutively active BCR-ABL kinase.[1][2] However, its efficacy is abrogated by the T315I "gatekeeper" mutation, which sterically hinders drug binding.[3][4][5] In contrast, preclinical data demonstrates that this compound potently inhibits the T315I mutant of BCR-ABL, offering a promising therapeutic avenue for this resistant patient population.[1][2] This comparison guide synthesizes available preclinical data on their respective mechanisms of action, in vitro efficacy against wild-type and T315I BCR-ABL, and provides detailed experimental protocols for key assays.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro potency of this compound and imatinib against wild-type and T315I-mutated BCR-ABL.
| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference |
| This compound | Wild-type ABL kinase | Biochemical Assay (Ki) | 5 | [1] |
| ABL T315I | Biochemical Assay (Ki) | 1.4 | [1] | |
| Wild-type BCR-ABL (in K562 cells) | Cellular Phosphorylation Assay | 33 | [1] | |
| BCR-ABL T315I (in Ba/F3 cells) | Cellular Phosphorylation Assay | 406 | [1] | |
| Imatinib | BCR-ABL T315I (in Ba/F3 cells) | Cellular Phosphorylation Assay | >10,000 | [1] |
Table 1: Kinase Inhibition Potency
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | CML and ALL cell lines | Proliferation Assay | <100 | [1] |
Table 2: Anti-proliferative Activity
Mechanism of Action and Signaling Pathways
Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase domain, effectively blocking downstream signaling pathways crucial for leukemic cell proliferation and survival, such as the Ras/MAPK and PI3K/AKT pathways.[2][3] The T315I mutation, by substituting a threonine with a bulkier isoleucine residue at the "gatekeeper" position, prevents imatinib from binding to the ATP-binding pocket.[5]
This compound, a multi-targeted kinase inhibitor, demonstrates potent, low nanomolar activity against both wild-type and the T315I mutant of BCR-ABL.[1] Its ability to inhibit the T315I mutant suggests a binding mode that is not impeded by the isoleucine substitution. In addition to ABL, this compound also targets other kinases implicated in cancer cell proliferation and survival, including Insulin-like Growth Factor 1 Receptor (IGF1R), Src, and Aurora kinases.[1]
Signaling Pathway Diagrams
BCR-ABL Signaling Pathways and Points of Inhibition.
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) of a compound against a purified kinase.
Protocol:
-
Reagents: Purified recombinant wild-type or T315I mutant ABL kinase domain, peptide substrate (e.g., Abltide), ATP, kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT), test compounds (this compound, imatinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[6]
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.[6]
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.
Cellular BCR-ABL Phosphorylation Assay
Objective: To measure the inhibition of BCR-ABL autophosphorylation in a cellular context.
Protocol:
-
Cell Lines: Ba/F3 cells engineered to express wild-type or T315I BCR-ABL, or K562 cells endogenously expressing wild-type BCR-ABL.
-
Reagents: Cell culture medium, test compounds, lysis buffer, anti-phospho-BCR-ABL antibody, and a detection system (e.g., ELISA or Western blot).[7]
-
Procedure: a. Plate the cells in a multi-well plate and treat with serial dilutions of the test compounds for a specified duration (e.g., 2-4 hours). b. Lyse the cells and quantify the total protein concentration. c. Measure the level of phosphorylated BCR-ABL using an ELISA with a capture antibody against total ABL and a detection antibody against phosphorylated ABL, or by Western blotting using a phospho-specific antibody.[7][8]
-
Data Analysis: Normalize the phospho-BCR-ABL signal to the total protein concentration or a loading control. Plot the normalized signal against the logarithm of the inhibitor concentration to determine the IC50 value.
Preclinical Evaluation Workflow.
Cell Proliferation Assay
Objective: To assess the effect of a compound on the proliferation of CML cells.
Protocol:
-
Cell Lines: Ba/F3 cells expressing T315I BCR-ABL or other CML cell lines.
-
Reagents: Cell culture medium (for Ba/F3 cells, IL-3 is omitted to ensure dependence on BCR-ABL signaling), test compounds, and a cell viability reagent (e.g., MTS or CellTiter-Glo).
-
Procedure: a. Seed cells in a 96-well plate and treat with a range of concentrations of the test compounds. b. Incubate for a period that allows for multiple cell divisions (e.g., 72 hours). c. Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to that of untreated control cells. Plot the percentage of viable cells against the logarithm of the inhibitor concentration to calculate the GI50 (concentration for 50% inhibition of growth).
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a compound in a T315I-positive CML model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are subcutaneously or intravenously injected with Ba/F3 cells expressing T315I BCR-ABL.
-
Drug Administration: Once tumors are established, mice are randomized into treatment groups and administered with the vehicle control, imatinib, or this compound at specified doses and schedules.
-
Efficacy Assessment: a. Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers. b. Survival: The overall survival of the mice in each treatment group is monitored. c. Pharmacodynamics: At the end of the study, tumors can be excised to assess the inhibition of BCR-ABL signaling (e.g., phosphorylation of CrkL) by Western blot.[2]
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Generate Kaplan-Meier survival curves to compare the survival benefit between treatment groups.
Conclusion
The available preclinical data strongly indicates that this compound is a potent inhibitor of the imatinib-resistant T315I mutant of BCR-ABL. Its ability to overcome this critical resistance mechanism, coupled with its multi-targeted profile, positions it as a compound of significant interest for further investigation in T315I-positive CML. In contrast, imatinib's utility is limited to CML cases that do not harbor this specific mutation. The experimental protocols outlined in this guide provide a framework for the continued preclinical evaluation and comparison of novel TKIs aimed at addressing the ongoing challenge of drug resistance in CML.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are Bcr-Abl T315I inhibitors and how do they work? [synapse.patsnap.com]
- 6. promega.com [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Kinase Inhibitors: XL228 vs. Dasatinib In Vitro
In the landscape of targeted cancer therapy, the development of potent tyrosine kinase inhibitors (TKIs) has revolutionized treatment paradigms, particularly for hematological malignancies. Among these, dasatinib has established itself as a cornerstone therapy. Emerging compounds like XL228, however, present a broader inhibitory profile that warrants a comparative look. This guide provides an objective, data-driven in vitro comparison of this compound and dasatinib, offering researchers a comprehensive overview of their respective potencies, target specificities, and methodologies for evaluation.
Quantitative Efficacy: A Comparative Summary
The in vitro potency of a kinase inhibitor is most commonly distilled into its half-maximal inhibitory concentration (IC50), a measure of how much of the drug is needed to inhibit a specific biological process by 50%. The following tables summarize the available IC50 data for this compound and dasatinib against various kinases and cell lines, collated from multiple studies. It is crucial to distinguish between biochemical assays, which measure direct inhibition of purified enzymes, and cell-based assays, which reflect the drug's effect in a more complex cellular environment.
Table 1: Biochemical IC50 Values (Cell-Free Kinase Assays)
| Target Kinase | This compound IC50 (nM) | Dasatinib IC50 (nM) |
| BCR-ABL | 5[1][2] | <1 - 3[3][4] |
| Src | 6.1[1][2] | 0.8[4] |
| Lyn | 2[1][2] | N/A |
| IGF-1R | 1.6[1][2] | N/A |
| Aurora A | 3.1[1][2] | N/A |
| c-Kit | N/A | 79[4] |
| Btk | N/A | 5[5] |
| Tec | N/A | 297[5] |
| ABL (T315I Mutant) | Kᵢ = 1.4[2] | Resistant[3][4][6] |
N/A: Data not readily available in the searched literature. Kᵢ: Inhibition constant, a measure of inhibitor potency.
Table 2: Cellular IC50 Values (Cell-Based Assays)
| Cell Line / Process | This compound IC50 (nM) | Dasatinib IC50 (nM) |
| K562 (BCR-ABL Phos.) | 33[7][1][2] | N/A |
| K562 (STAT5 Phos.) | 43[7][1][2] | N/A |
| Various Cancer Cell Lines | <100 in ~30% of lines[7][1] | Varies (e.g., ~50-250 in OSCC lines[8]) |
Phos.: Phosphorylation; OSCC: Oral Squamous Cell Carcinoma.
From the data, both agents are potent, low-nanomolar inhibitors of BCR-ABL and Src kinases. Dasatinib appears more potent in biochemical assays against wild-type BCR-ABL and Src.[3][4] However, a critical differentiator is their activity against the T315I "gatekeeper" mutation in the ABL kinase domain, a common mechanism of resistance to many TKIs. This compound retains potent activity against this mutant, while dasatinib is ineffective.[2][3][4][6] Furthermore, this compound demonstrates a broader target profile in initial screens, with potent inhibition of IGF-1R and Aurora kinases, suggesting distinct mechanisms of action and potential applications.[7][1][2]
Key Signaling Pathways
The efficacy of these inhibitors stems from their ability to block critical signaling cascades that drive cell proliferation and survival. Both this compound and dasatinib target the oncogenic BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML), and the Src family of kinases, which are involved in various cellular processes.[9][10] However, their target profiles diverge significantly beyond these common pathways.
References
- 1. protocols.io [protocols.io]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Targeted treatment of imatinib-resistant chronic myeloid leukemia: Focus on dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib | Haematologica [haematologica.org]
- 6. Resistance to dasatinib in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain | Haematologica [haematologica.org]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. MTT assay protocol | Abcam [abcam.com]
A Head-to-Head Battle for Abl Kinase Inhibition: XL228 vs. Ponatinib
In the landscape of targeted cancer therapy, the inhibition of the Abelson (Abl) tyrosine kinase represents a critical strategy, particularly in the treatment of chronic myeloid leukemia (CML). This guide provides a detailed comparison of two potent Abl kinase inhibitors, XL228 and ponatinib, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
At a Glance: this compound vs. Ponatinib
Both this compound and ponatinib are multi-targeted tyrosine kinase inhibitors effective against wild-type Bcr-Abl and, crucially, the T315I "gatekeeper" mutation that confers resistance to many first and second-generation inhibitors.[1][2][3] While both compounds exhibit potent anti-Abl activity, their broader kinase inhibition profiles and reported potencies show notable distinctions.
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro inhibitory activities of this compound and ponatinib against Abl kinase and a selection of other relevant kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
Table 1: Biochemical IC50 Values against Abl Kinase
| Kinase | This compound IC50 (nM) | Ponatinib IC50 (nM) |
| Wild-type Abl | 5[1][4] | 0.37[5][6] |
| Abl T315I | 1.4[4] | 2.0[5] |
Table 2: Broader Kinase Inhibition Profile (Selected Kinases)
| Kinase | This compound IC50 (nM) | Ponatinib IC50 (nM) |
| Src | 6.1[1][7] | 5.4[5][6] |
| Lyn | 2[1][7] | - |
| IGF-1R | 1.6[1][7] | - |
| Aurora A | 3.1[1][7] | - |
| PDGFRα | - | 1.1[6] |
| VEGFR2 | - | 1.5[6] |
| FGFR1 | <20[7] | 2.2[6] |
Note: A lower IC50 value indicates greater potency.
Mechanism of Action: Targeting the ATP-Binding Site
Both this compound and ponatinib function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Abl kinase domain.[8][9] This binding event prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive cancer cell proliferation and survival. A key advantage of both inhibitors is their ability to effectively bind to the T315I mutant of Abl. The T315I mutation involves the substitution of a threonine residue with a bulkier isoleucine, which sterically hinders the binding of many other tyrosine kinase inhibitors.[3][10] The chemical structures of this compound and ponatinib are designed to overcome this hindrance.
Figure 1. Simplified Abl signaling pathway and points of inhibition by this compound and ponatinib.
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of enzyme inhibitors. Below are generalized protocols for biochemical and cell-based assays commonly used to assess the potency of Abl kinase inhibitors.
Biochemical Kinase Assay for IC50 Determination
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Abl kinase.
-
Reagents and Materials:
-
Purified recombinant wild-type or mutant Abl kinase.
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (adenosine triphosphate).
-
A specific peptide substrate for Abl kinase.
-
Test compounds (this compound, ponatinib) dissolved in DMSO.
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay).
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the Abl kinase enzyme to the kinase reaction buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method and a microplate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Cell-Based Proliferation Assay for IC50 Determination
This assay assesses the ability of an inhibitor to suppress the growth and proliferation of cancer cells that are dependent on Abl kinase activity (e.g., K562 cell line for Bcr-Abl).
-
Reagents and Materials:
-
Cancer cell line expressing the target kinase (e.g., K562).
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).
-
Test compounds (this compound, ponatinib) dissolved in DMSO.
-
Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®).
-
Incubator (37°C, 5% CO2).
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Treat the cells with the different concentrations of the inhibitors.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Figure 2. General experimental workflow for comparing Abl kinase inhibitors.
Clinical Perspectives
Both ponatinib and this compound have been evaluated in clinical trials. Ponatinib (Iclusig®) is an approved medication for CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly for patients with the T315I mutation or resistance to other TKIs.[11] Clinical data for ponatinib has demonstrated its efficacy in heavily pretreated patients.[12] this compound has also shown early signs of clinical activity in patients with resistant CML and Ph+ ALL, including those with the T315I mutation.[13]
Conclusion
Both this compound and ponatinib are highly potent inhibitors of Abl kinase, including the clinically significant T315I mutant. Ponatinib exhibits a slightly lower IC50 for wild-type Abl in biochemical assays, suggesting greater potency in a cell-free system. However, both compounds demonstrate low nanomolar efficacy against the T315I mutation. A key differentiator lies in their broader kinase profiles, with this compound showing potent inhibition of IGF-1R and Aurora kinases, while ponatinib also targets VEGFR, PDGFR, and FGFR families. The choice between these inhibitors in a research or clinical setting may depend on the specific genetic context of the cancer and the desired target profile beyond Abl kinase. Further head-to-head preclinical and clinical studies would be beneficial to fully elucidate their comparative therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSRS [precision.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. pubcompare.ai [pubcompare.ai]
Validating XL228 Target Engagement in Live Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within the complex environment of a living cell is a critical step in the discovery pipeline. This guide provides a comparative overview of key methodologies for validating the target engagement of XL228, a multi-targeted tyrosine kinase inhibitor, in live cells. This compound is known to inhibit several key kinases involved in cancer progression, including IGF-1R, Src, and Abl. [1]
This document outlines and compares three prominent methods for assessing target engagement in a cellular context: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and the In-Cell Western™ Assay. Each method offers distinct advantages and requires specific experimental considerations.
Comparison of Live-Cell Target Engagement Methods for this compound
| Feature | NanoBRET™ Target Engagement | Cellular Thermal Shift Assay (CETSA) | In-Cell Western™ Assay (Phosphorylation) |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[2][3][4][5] | Ligand-induced thermal stabilization of the target protein.[6][7] | Immunofluorescent detection of target phosphorylation levels. |
| Measures | Direct binding of the compound to the target protein.[2] | Direct binding of the compound to the target protein.[7] | Downstream functional consequence of target inhibition (change in phosphorylation). |
| Quantitative Output | EC50 (cellular potency), residence time.[5][8] | Thermal shift (ΔTm), EC50 (isothermal dose-response).[9] | IC50 (cellular potency for inhibiting phosphorylation). |
| Throughput | High-throughput compatible (384-well and 1536-well formats).[2] | Moderate to high-throughput, with recent advancements enabling 384-well and 1536-well formats.[6][9] | Moderate to high-throughput (96- and 384-well formats). |
| Target Modification | Requires expression of a NanoLuc® fusion protein.[2] | No modification of the target protein is necessary, allowing for the study of endogenous proteins.[7] | No modification of the target protein is necessary. |
| Compound Labeling | Requires a fluorescently labeled tracer, but the test compound (this compound) is unlabeled.[4] | No labeling of the compound is required.[10] | No labeling of the compound is required. |
| Known this compound Data | No specific this compound data found in the search. | No specific this compound data found in the search. | This compound inhibits phosphorylation of BCR-ABL and its substrate STAT5 in K562 cells with IC50s of 33 nM and 43 nM, respectively.[11] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the this compound signaling pathway, a generalized experimental workflow for target engagement validation, and the logical relationship between the compared methods.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 6. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Label-Free Target Identification and Confirmation Using Thermal Stability Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison: XL228 Versus Other Multi-Kinase Inhibitors in Oncology Research
For researchers and drug development professionals navigating the complex landscape of oncology therapeutics, a thorough understanding of the comparative efficacy and mechanisms of multi-kinase inhibitors is paramount. This guide provides a head-to-head comparison of XL228, a potent inhibitor of multiple tyrosine kinases, with other established multi-kinase inhibitors, primarily focusing on those targeting similar pathways. Due to the discontinuation of this compound's clinical development, direct comparative studies are limited. This guide, therefore, synthesizes available preclinical and early-phase clinical data for this compound and contrasts it with the well-documented profiles of approved drugs such as dasatinib and bosutinib.
Executive Summary
This compound is a multi-targeted kinase inhibitor with potent activity against a range of kinases implicated in cancer cell proliferation and survival, including IGF1R, Aurora kinases, FGFR1-3, ABL, and SRC family kinases.[1][2] A key feature of this compound is its activity against the T315I mutant form of BCR-ABL, a common mechanism of resistance to earlier generation ABL inhibitors.[3][4] Preliminary phase 1 clinical trials showed that this compound was generally well-tolerated and demonstrated signs of clinical activity in patients with advanced malignancies, including chronic myeloid leukemia (CML) and solid tumors.[5][6] However, its development was halted, and it has not progressed to later-stage clinical trials.[5]
In contrast, dasatinib and bosutinib are well-established multi-kinase inhibitors approved for the treatment of CML and other leukemias. Both drugs have extensive preclinical and clinical data supporting their efficacy and safety profiles. This guide will present a comparative overview of their kinase inhibition profiles, cellular activity, and available clinical data to provide a valuable resource for researchers.
Kinase Inhibition Profile
A critical aspect of a multi-kinase inhibitor is its selectivity and potency against its intended targets. The table below summarizes the available biochemical IC50 values for this compound against key kinases and compares them to the known profiles of dasatinib and bosutinib.
| Kinase Target | This compound IC50 (nM) | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) |
| Bcr-Abl | 5[3] | <1 | 1.2 |
| Bcr-Abl (T315I) | 1.4 (Ki)[3] | >500 | >2000 |
| SRC | 6.1[3] | 0.5[7] | 1.2 |
| IGF-1R | 1.6[3] | - | - |
| Aurora A | 3.1[3] | - | - |
| Aurora B | >10 (cellular)[1] | - | - |
| FGFR1-3 | Sub-20 (cellular)[1] | - | - |
| ALK | ~200 (cellular)[1] | - | - |
| Lyn | 2[3] | 1 | 1.1 |
| c-KIT | - | <1 | 94 |
| PDGFRβ | - | <1 | 36 |
Cellular and In Vivo Activity
Preclinical studies are vital for understanding the potential therapeutic effects of a kinase inhibitor. The following table summarizes the observed cellular and in vivo activities of this compound and its comparators.
| Parameter | This compound | Dasatinib | Bosutinib |
| Cellular Potency | IC50 <100 nM in ~30% of cancer cell lines tested.[1] Potent inhibition of BCR-ABL and STAT5 phosphorylation in K562 cells (IC50s of 33 and 43 nM, respectively).[3] | Broad anti-proliferative activity against various cancer cell lines. Induces apoptosis in sensitive cell lines.[7] | Potent anti-proliferative and pro-apoptotic agent in CML cells.[8] |
| In Vivo Efficacy | Demonstrated anti-tumor activity in various solid tumor xenograft models.[9] | Shown to inhibit tumor growth in preclinical models of melanoma and other cancers.[7] | Causes regression of CML tumor xenografts.[8] |
| T315I Mutant Activity | Active against the T315I mutation of BCR-ABL.[3] | Not active against the T315I mutation.[10] | Not active against the T315I and V299L mutations.[11] |
Clinical Data Overview
While this compound's clinical development was limited to Phase 1 trials, a substantial body of clinical data exists for dasatinib and bosutinib.
| Aspect | This compound | Dasatinib | Bosutinib |
| Development Stage | Phase 1 (Discontinued)[5] | Approved | Approved |
| Indications | Investigated in advanced malignancies, including CML and solid tumors. | Approved for newly diagnosed Philadelphia chromosome-positive (Ph+) CML in chronic phase, and for Ph+ CML and Ph+ acute lymphoblastic leukemia (ALL) with resistance or intolerance to prior therapy.[10] | Approved for newly diagnosed chronic phase Ph+ CML, and for chronic, accelerated, or blast phase Ph+ CML with resistance or intolerance to prior therapy.[12] |
| Reported Efficacy | Showed preliminary signs of clinical activity, including a confirmed partial response in a non-small cell lung cancer (NSCLC) patient. | Has demonstrated high rates of complete cytogenetic and major molecular responses in CML patients.[10][13] | Has shown efficacy in achieving major molecular response and complete cytogenetic response in CML patients.[14][15] |
| Safety Profile | Generally well-tolerated in Phase 1 trials. Common adverse events included nausea, fatigue, and hyperglycemia.[5] | Common side effects include myelosuppression, fluid retention, diarrhea, and headache.[10] | Common side effects include diarrhea, nausea, vomiting, abdominal pain, and rash.[11][15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: Simplified signaling pathways targeted by this compound, Dasatinib, and Bosutinib.
Caption: General experimental workflow for preclinical and early clinical evaluation of a kinase inhibitor.
Experimental Protocols
Due to the discontinuation of this compound's development, specific and detailed protocols from its investigational studies are not publicly available. However, this section provides representative, generalized protocols for the key types of experiments typically used to characterize and compare multi-kinase inhibitors.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (e.g., this compound) at various concentrations
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Method:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.
-
Read the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation (MTT) Assay (Generalized Protocol)
Objective: To assess the effect of a compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Spectrophotometer
Method:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Tumor Xenograft Model (Generalized Protocol)
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, to aid tumor formation)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Method:
-
Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of the immunocompromised mice.[16]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Compare the tumor growth in the treatment group to the control group to assess the anti-tumor efficacy of the compound.[17][18][19]
Conclusion
This compound demonstrated a promising preclinical profile as a multi-kinase inhibitor with a unique spectrum of activity, including against the T315I BCR-ABL mutation. However, its clinical development was not pursued beyond early-phase trials. In contrast, dasatinib and bosutinib have become integral components of the therapeutic armamentarium for CML, with extensive data supporting their clinical utility. This guide provides a comparative framework based on the available data, highlighting the distinct kinase inhibition profiles and therapeutic applications of these agents. For researchers, this information can inform the design of future studies and the development of next-generation multi-kinase inhibitors with improved efficacy and safety profiles.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. XL-228 - Chemietek [chemietek.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bosutinib: a review of preclinical studies in chronic myelogenous leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Dasatinib or High-Dose Imatinib for Chronic-Phase Chronic Myeloid Leukemia Resistant to Imatinib at a Dose of 400 to 600 Milligrams Daily: Two-Year Follow-Up of a Randomized Phase 2 Study (START-R) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. Bosutinib Versus Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia: Results From the BELA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
XL228: Exploring the Untapped Potential of a Multi-Targeted Kinase Inhibitor in Combination Cancer Therapy
While specific preclinical and clinical synergy studies on XL228 in combination with other anti-cancer drugs are not publicly available, its unique multi-targeted mechanism of action provides a strong rationale for its potential use in combination regimens. The discontinuation of its clinical development has left the synergistic potential of this compound largely unexplored.
This compound is a potent small molecule inhibitor that targets several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Its primary targets include the insulin-like growth factor 1 receptor (IGF-1R), Src family kinases, Bcr-Abl, Aurora kinases A and B, and fibroblast growth factor receptors (FGFRs). This broad spectrum of activity suggests that this compound could be a valuable component of combination therapies aimed at overcoming drug resistance and enhancing therapeutic efficacy.
Rationale for Combination Therapy
The rationale for combining this compound with other anti-cancer agents stems from its ability to simultaneously block multiple oncogenic signaling pathways. Cancer cells often develop resistance to single-agent therapies by activating alternative survival pathways. By targeting several key nodes in these pathways, this compound could potentially prevent or delay the emergence of resistance.
Hypothetical Combination Strategies:
-
With Standard Chemotherapy: Combining this compound with cytotoxic agents could enhance their anti-tumor effects. For instance, by inhibiting IGF-1R and Src, which are involved in cell survival and resistance to chemotherapy, this compound could sensitize cancer cells to the cytotoxic effects of drugs like taxanes or platinum-based agents.
-
With Other Targeted Therapies: Combining this compound with other targeted agents, such as EGFR inhibitors, could provide a more comprehensive blockade of oncogenic signaling. For example, in tumors co-driven by both EGFR and IGF-1R signaling, a dual-inhibition strategy could lead to a more profound and durable response.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for assessing drug synergy.
Navigating the Kinome: A Comparative Cross-Reactivity Profile of XL228
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. While on-target efficacy is the primary goal, off-target interactions can lead to unforeseen side effects or, in some cases, reveal novel therapeutic opportunities. This guide provides a comparative cross-reactivity analysis of XL228, a multi-targeted tyrosine kinase inhibitor, against other well-characterized kinase inhibitors, offering a deeper look into its selectivity and potential polypharmacology.
This compound is a potent small molecule inhibitor targeting several key kinases implicated in cancer cell proliferation, survival, and metastasis, including the Insulin-like Growth Factor-1 Receptor (IGF-1R), Src, and Abl tyrosine kinases.[1][2] It has also demonstrated significant activity against the T315I mutant form of Abl, a common mutation conferring resistance to other approved therapies for chronic myelogenous leukemia (CML).[1][2] This multi-targeted nature necessitates a thorough understanding of its broader kinome profile.
Kinase Inhibition Profile: this compound in Focus
While a comprehensive, publicly available kinome-wide scan for this compound is not available, biochemical assays have elucidated its high potency against a specific set of primary and secondary targets. The table below summarizes the known inhibitory concentrations (IC50) and binding affinities (Ki) of this compound against these key kinases.
| Target Kinase | IC50 / Ki (nM) | Assay Type |
| Primary Targets | ||
| IGF-1R | 1.6 | IC50[1] |
| Aurora A | 3.1 | IC50[1] |
| Bcr-Abl | 5 | IC50[1] |
| Bcr-Abl (T315I) | 1.4 | Ki[1] |
| Src | 6.1 | IC50[1] |
| Lyn | 2 | IC50[1] |
| Secondary Targets | ||
| FGFR1-3 | Broad Inhibition | [1] |
| ALK | Broad Inhibition | [1] |
| Aurora B | Broad Inhibition | [1] |
Table 1: Summary of known biochemical potencies of this compound against its primary and secondary kinase targets.
Comparative Selectivity Analysis: this compound vs. Dasatinib and Tozasertib
To contextualize the selectivity of this compound, this guide compares its known target profile with that of two other well-known kinase inhibitors: Dasatinib , a dual Src/Abl inhibitor, and Tozasertib (VX-680) , a pan-Aurora kinase inhibitor that also targets Abl and FLT3.
Dasatinib is a potent inhibitor of BCR-ABL and SRC family kinases.[3] However, extensive kinome profiling has revealed its broad activity against numerous other kinases. Tozasertib (VX-680) is a powerful inhibitor of Aurora kinases A, B, and C, but also demonstrates significant activity against BCR-ABL and FLT3.[4][5]
The following table provides a comparative overview of the inhibitory activities of these three compounds against a selection of kinases, highlighting their overlapping and distinct target spaces. Data for Dasatinib and Tozasertib are derived from publicly available KINOMEscan™ profiles.
| Kinase Target | This compound (IC50/Ki, nM) | Dasatinib (% Ctrl @ 1µM) | Tozasertib (VX-680) (Ki, nM) |
| Primary Overlap | |||
| ABL1 | 5 | 0 | 30 |
| SRC | 6.1 | 0 | - |
| AURKA | 3.1 | 1.9 | 0.6 |
| AURKB | Broad Inhibition | 0.2 | 18 |
| Key Differential Targets | |||
| IGF1R | 1.6 | 13 | - |
| LYN | 2 | 0 | - |
| FLT3 | - | 1.1 | 30 |
| KIT | - | 0 | - |
| PDGFRα | - | 0 | - |
| PDGFRβ | - | 0 | - |
| VEGFR2 | - | 1.9 | - |
| EGFR | - | 1.4 | - |
This comparative data illustrates that while all three inhibitors share activity against key oncoproteins like Abl and Aurora kinases, their broader selectivity profiles diverge significantly. This compound's potent inhibition of IGF-1R is a distinguishing feature. Dasatinib exhibits a much broader footprint across the kinome, hitting numerous receptor tyrosine kinases. Tozasertib, while primarily an Aurora kinase inhibitor, also potently inhibits FLT3.
Signaling Pathways and Experimental Workflows
To visualize the biological context of this compound's activity and the methods used for its characterization, the following diagrams are provided.
Figure 1: Simplified signaling pathways inhibited by this compound.
Figure 2: Inhibition of Aurora Kinase signaling by this compound.
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. tozasertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validating XL228's In Vivo Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of XL228, a multi-targeted tyrosine kinase inhibitor, with alternative therapeutic agents. The information presented is supported by experimental data to aid in the validation of this compound's mechanism of action in preclinical settings.
Introduction to this compound
This compound is a potent small molecule inhibitor targeting a range of kinases implicated in cancer cell proliferation, survival, and metastasis. Its primary targets include the Insulin-like Growth Factor-1 Receptor (IGF-1R), Aurora kinases (A and B), Src family kinases, ABL kinase (including the T315I mutant), Fibroblast Growth Factor Receptors (FGFR1-3), and Anaplastic Lymphoma Kinase (ALK). This broad-spectrum activity suggests its potential therapeutic application across various malignancies.
In Vivo Efficacy of this compound: A Comparative Overview
Direct head-to-head in vivo comparative studies for this compound against other specific inhibitors are not extensively published. However, by compiling data from various preclinical studies, we can establish a comparative landscape of its anti-tumor activity.
Table 1: Comparison of In Vivo Anti-Tumor Efficacy of this compound and Alternative Kinase Inhibitors
| Inhibitor | Target(s) | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Citation(s) |
| This compound | IGF-1R, Aurora A/B, Src, Abl, FGFR, ALK | Non-Small Cell Lung Cancer (NSCLC) Xenograft | Phase I: 0.45 to 8.0 mg/kg weekly IV | One confirmed partial response in a heavily pretreated NSCLC patient.[1] | [1] |
| Chronic Myeloid Leukemia (CML) Xenograft | Not Specified | Effective against T315I mutant BCR-ABL. | [1] | ||
| Dasatinib | Src, Abl, c-Kit, PDGFRβ | Chronic Myeloid Leukemia (CML) | 100 mg once daily | Higher rates of complete cytogenetic remission vs. Imatinib.[2][3] | [2][3] |
| Lung Cancer Patient-Derived Xenograft (PDX) | 30 mg/kg daily | Significant tumor growth inhibition.[4] | [4] | ||
| Linsitinib (OSI-906) | IGF-1R, IR | Colorectal Cancer Xenograft | Not Specified | Decreased tumor growth and increased apoptosis.[5] | [5] |
| Thyroid Eye Disease Model | Oral administration | Prevents development and progression of the disease.[6] | [6] | ||
| Alisertib (MLN8237) | Aurora A | Neuroblastoma Xenograft | Not Specified | Maintained complete responses in 3 of 7 models.[7] | [7] |
| Triple-Negative Breast Cancer (TNBC) PDX | 30 mg/kg daily | Significant tumor growth inhibition in combination with TAK-228.[8] | [8] |
Note: The data presented is a compilation from different studies and may not represent a direct comparison under the same experimental conditions.
Signaling Pathways Targeted by this compound
The multi-targeted nature of this compound allows it to interfere with several critical cancer-promoting signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Dasatinib or High-Dose Imatinib for Chronic-Phase Chronic Myeloid Leukemia Resistant to Imatinib at a Dose of 400 to 600 Milligrams Daily: Two-Year Follow-Up of a Randomized Phase 2 Study (START-R) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 5. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming XL228-Induced Apoptosis: A Comparative Guide to Caspase Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of XL228's apoptotic effects with other well-known tyrosine kinase inhibitors and a classic apoptosis inducer. This guide includes supporting experimental data, detailed protocols for key caspase assays, and visual diagrams of the underlying signaling pathways and experimental workflows.
This compound is a novel multi-targeted tyrosine kinase inhibitor that has shown promise in cancer therapy by targeting key proteins involved in cell proliferation and survival, such as IGF-1R, Src, and Abl kinases.[1] A critical mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. This process is executed by a family of proteases called caspases. This guide focuses on the experimental confirmation of this compound-induced apoptosis through the measurement of caspase activity.
Comparative Analysis of Caspase Activation
To objectively assess the pro-apoptotic efficacy of this compound, its ability to activate key caspases can be compared with other tyrosine kinase inhibitors (TKIs) like Dasatinib and Lapatinib, as well as the well-characterized apoptosis inducer, Staurosporine. The following table summarizes the activation of effector caspases (caspase-3/7) and initiator caspases (caspase-8 and caspase-9) upon treatment with these compounds in relevant cancer cell lines.
| Compound | Target(s) | Cell Line | Caspase-3/7 Activation (Fold Increase) | Caspase-8 Activation (Fold Increase) | Caspase-9 Activation (Fold Increase) | Reference |
| This compound | IGF-1R, Src, Abl, Aurora Kinases | Chronic Lymphocytic Leukemia (CLL) Patient Cells | Induced | Not Reported | Not Reported | [2] |
| Dasatinib | BCR-Abl, Src family, c-KIT | Bladder Cancer Cells | Markedly Increased | Markedly Increased | Markedly Increased | [3] |
| Lapatinib | HER2, EGFR | Triple Negative Breast Cancer Cells | Significant Induction | Not Reported | Not Reported | [4] |
| Staurosporine | Broad-spectrum protein kinase inhibitor | Chang Liver Cells | Induced | Not Reported | Not Reported | [5] |
Note: The data presented is a synthesis from multiple studies. Direct head-to-head comparative studies including this compound are limited. The term "Induced" or "Markedly Increased" indicates a statistically significant increase in caspase activity as reported in the cited literature, though specific fold-change values were not always available.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of apoptosis induction and the experimental process for its confirmation, the following diagrams are provided.
Caption: this compound-induced apoptosis pathway.
Caption: Workflow for caspase activity measurement.
Experimental Protocols
Detailed methodologies for the key caspase assays are provided below. These protocols are based on commercially available kits and can be adapted for specific experimental needs.
Caspase-3/7 Activity Assay (Luminescent)
This protocol is based on the Caspase-Glo® 3/7 Assay from Promega.
Materials:
-
White-walled multi-well plates suitable for cell culture and luminescence reading.
-
Caspase-Glo® 3/7 Reagent (Promega, Cat. No. G8090, G8091, or G8092).
-
Multichannel pipette or automated pipetting station.
-
Plate shaker.
-
Luminometer capable of reading multi-well plates.
-
Cells of interest.
-
This compound and other test compounds.
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 to 2.5 x 10^4 cells per well in 100 µL of culture medium. Incubate for 18-24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound, other TKIs, or Staurosporine. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 6, 12, 24 hours) at 37°C in a CO2 incubator.
-
Reagent Preparation: Thaw the Caspase-Glo® 3/7 Buffer and lyophilized Caspase-Glo® 3/7 Substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to prepare the Caspase-Glo® 3/7 Reagent.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mixing and Incubation: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold increase in caspase activity by normalizing the luminescence signal of the treated samples to that of the vehicle control.
Caspase-8 Activity Assay (Luminescent)
This protocol is based on the Caspase-Glo® 8 Assay from Promega.
Materials:
-
White-walled multi-well plates.
-
Caspase-Glo® 8 Reagent (Promega, Cat. No. G8200, G8201, or G8202).
-
Other materials as listed for the Caspase-3/7 assay.
Procedure: The procedure is analogous to the Caspase-3/7 assay, with the substitution of the Caspase-Glo® 8 Reagent. The substrate in this reagent contains the LETD tetrapeptide sequence, which is specific for caspase-8.
Caspase-9 Activity Assay (Luminescent)
This protocol is based on the Caspase-Glo® 9 Assay from Promega.
Materials:
-
White-walled multi-well plates.
-
Caspase-Glo® 9 Reagent (Promega, Cat. No. G8210, G8211, or G8212).
-
Other materials as listed for the Caspase-3/7 assay.
Procedure: The procedure is similar to the Caspase-3/7 and -8 assays, using the Caspase-Glo® 9 Reagent. This reagent contains a substrate with the LEHD tetrapeptide sequence, which is preferentially cleaved by caspase-9.[2]
Conclusion
The available evidence indicates that this compound induces apoptosis, a key mechanism for its anti-cancer activity. Confirmation of this activity through robust and quantitative methods like caspase assays is crucial for its continued development. This guide provides the necessary framework for researchers to design and execute experiments to quantify this compound-induced caspase activation and compare its efficacy against other relevant compounds, thereby contributing to a deeper understanding of its therapeutic potential.
References
- 1. Caspase inhibition prevents staurosporine-induced apoptosis in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PKN1- TRAF1 signaling axis as a potential new target for chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasatinib induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lapatinib inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staurosporine-induced apoptosis in Chang liver cells is associated with down-regulation of Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating XL228's Primary Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal methods for validating the primary molecular targets of XL228, a multi-targeted tyrosine kinase inhibitor. By employing a combination of biochemical, biophysical, and cell-based assays, researchers can build a robust body of evidence to confirm target engagement and elucidate the mechanism of action of this compound and other kinase inhibitors.
Introduction to this compound and its Primary Targets
This compound is a potent small molecule inhibitor that targets several key kinases implicated in cancer cell proliferation, survival, and metastasis. Its primary targets include the Insulin-like Growth Factor 1 Receptor (IGF-1R), Src family kinases, Abelson kinase (Abl), and Aurora kinases.[1] Given its multi-targeted nature, rigorous validation of its activity on each primary target is crucial for understanding its therapeutic potential and predicting its effects in preclinical and clinical settings.
The Importance of Orthogonal Validation
Relying on a single assay to validate a drug's target can be misleading. Orthogonal methods, which rely on different physical principles and experimental readouts, provide a more comprehensive and reliable assessment of target engagement. This guide explores several widely accepted orthogonal approaches for validating the interaction of this compound with its primary targets and compares its activity with other well-established kinase inhibitors.
Comparative Analysis of this compound and Alternative Inhibitors
To provide context for this compound's activity, this guide includes a comparison with other kinase inhibitors targeting the same or similar pathways.
-
IGF-1R: Linsitinib (OSI-906), a potent and selective dual inhibitor of IGF-1R and the insulin receptor (IR).[2][3][4]
-
Src: Saracatinib (AZD0530), a potent and selective inhibitor of the Src family of tyrosine kinases.[5][6][7][8]
-
Abl: Imatinib (Gleevec), a first-generation Abl kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML).[9][10][11][12][13]
-
Aurora A: Alisertib (MLN8237), a selective inhibitor of Aurora A kinase.[14][15][16][17][18][19]
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of this compound and its comparators against their respective primary targets, as determined by various orthogonal methods.
Table 1: Biochemical Assay Data (IC50/Ki, nM)
| Compound | Target | Assay Type | Reported Value (nM) | Reference |
| This compound | IGF-1R | Biochemical | 1.6 | --INVALID-LINK-- |
| Src | Biochemical | 6.1 | --INVALID-LINK-- | |
| Bcr-Abl | Biochemical | 5 (Ki) | --INVALID-LINK-- | |
| Aurora A | Biochemical | 3.1 | --INVALID-LINK-- | |
| Linsitinib | IGF-1R | ELISA | 35 | [2][4] |
| Saracatinib | c-Src | Biochemical | 2.7-11 | [6] |
| Imatinib | Bcr-Abl | Cell-based | 1230 | [11] |
| Alisertib | Aurora A | Cellular | >200-fold selective vs Aurora B | [14] |
Table 2: Cellular Assay Data
| Compound | Target | Assay Type | Readout | Reported Value | Reference |
| This compound | BCR-ABL | Cellular (K562 cells) | p-BCR-ABL Inhibition (IC50) | 33 nM | --INVALID-LINK-- |
| Linsitinib | IGF-1R | Cell Proliferation | Inhibition | 54-78% | [20] |
| Saracatinib | Src | Cell Proliferation (various lines) | IC50 | 0.2-10 µM | [6] |
| Imatinib | Bcr-Abl | NanoBRET Target Engagement | IC50 | 0.44 µM | [11] |
| Alisertib | Aurora A | Phase II Clinical Trial (Lymphoma) | Overall Response Rate | 27% | [17] |
Signaling Pathways and Validation Workflow
The following diagrams illustrate the signaling pathways of this compound's primary targets and a generalized workflow for orthogonal target validation.
Caption: Simplified signaling pathways of this compound's primary targets.
Caption: A generalized workflow for the orthogonal validation of a kinase inhibitor.
Key Experimental Protocols
Below are detailed methodologies for key orthogonal experiments cited in this guide.
NanoBRET™ Target Engagement Intracellular Kinase Assay
Principle: This assay measures the apparent affinity of a test compound by its ability to competitively displace a fluorescent tracer bound to a NanoLuc® luciferase-kinase fusion protein expressed in live cells.[21][22][23][24][25] The resulting Bioluminescence Resonance Energy Transfer (BRET) signal is inversely proportional to the test compound's binding affinity.
Protocol:
-
Cell Preparation: Seed HEK293 cells into 96-well plates and transfect them with the appropriate NanoLuc®-kinase fusion vector.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) and the control compound.
-
Tracer Addition: Add the NanoBRET™ tracer to the cells at a concentration optimized for the specific kinase target.
-
Compound Treatment: Add the serially diluted compounds to the tracer-containing cells and incubate to allow for binding to reach equilibrium.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the BRET signal using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[26][27][28][29][30] This thermal shift is detected by quantifying the amount of soluble protein remaining after heat treatment.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound (e.g., this compound) or vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.[29]
-
Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. The shift in the melting curve in the presence of the compound indicates target engagement.
Western Blotting for Phospho-Kinase Levels
Principle: This immunoassay is used to detect the phosphorylation status of a target kinase and its downstream substrates, providing a functional readout of kinase inhibition.[31][32][33]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the kinase inhibitor for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an HRP substrate to generate a chemiluminescent signal, which is then captured using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene) to determine the change in phosphorylation upon inhibitor treatment.
Conclusion
The validation of a kinase inhibitor's primary targets requires a multi-faceted approach. By integrating data from biochemical, biophysical, and cellular assays, researchers can build a strong case for a compound's mechanism of action. This guide provides a framework for the orthogonal validation of this compound's primary targets, offering a comparative analysis with other inhibitors and detailed experimental protocols. This comprehensive approach is essential for advancing our understanding of multi-targeted kinase inhibitors and accelerating the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Probe Linsitinib | Chemical Probes Portal [chemicalprobes.org]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Overriding imatinib resistance with a novel ABL kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Drug Combinations Containing Imatinib for Treatment of BCR-ABL+ Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 15. youtube.com [youtube.com]
- 16. A Phase Ib Expansion Cohort Evaluating Aurora A Kinase Inhibitor Alisertib and Dual TORC1/2 Inhibitor Sapanisertib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase II Study of Alisertib, a Selective Aurora A Kinase Inhibitor, in Relapsed and Refractory Aggressive B- and T-Cell Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Takeda claims Aurora A kinase inhibitor lead as it takes alisertib into Phase III [insights.citeline.com]
- 19. bionews.com [bionews.com]
- 20. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 22. researchgate.net [researchgate.net]
- 23. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 24. protocols.io [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 28. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 29. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 31. youtube.com [youtube.com]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
The Efficacy of XL228 in Patient-Derived Xenograft (PDX) Models: A Comparative Guide
A notable gap in publicly available preclinical data exists regarding the efficacy of XL228, a multi-targeted tyrosine kinase inhibitor, specifically within patient-derived xenograft (PDX) models. While this compound has demonstrated potent anti-tumor activity in various solid tumor xenograft models derived from cell lines, its evaluation in the more clinically relevant PDX models has not been extensively reported in the scientific literature.
This guide aims to provide a comprehensive overview for researchers, scientists, and drug development professionals on the potential efficacy of this compound in PDX models by drawing comparisons with other kinase inhibitors that target the same key signaling pathways. This compound is known to inhibit insulin-like growth factor type-1 receptor (IGF-1R), Src, and Abl tyrosine kinases, all of which are crucial in cancer cell proliferation, survival, and metastasis.
Due to the absence of direct comparative studies of this compound in PDX models, this guide will present a "proxy" comparison by summarizing the efficacy of other selective inhibitors targeting IGF-1R, Src, and Abl in this advanced preclinical model system. This approach will offer valuable insights into the potential responsiveness of different tumor types to the inhibition of these pathways and, by extension, to a multi-targeted agent like this compound.
Comparative Efficacy of Target-Specific Inhibitors in PDX Models
To contextualize the potential of this compound, this section summarizes the performance of other inhibitors targeting its primary pathways in various PDX models.
Abl Kinase Inhibitors in Leukemia PDX Models
Patient-derived xenograft models of acute lymphoblastic leukemia (ALL) have been instrumental in evaluating the efficacy of Abl kinase inhibitors. Studies have shown that the sensitivity of these models to different tyrosine kinase inhibitors (TKIs) can vary depending on the specific ABL-class fusion gene. For instance, PDX models of ABL1-fused ALL demonstrate strong sensitivity to a range of TKIs, including imatinib and dasatinib. In contrast, PDX models with PDGFRB fusions have shown lower sensitivity to dasatinib. This highlights the importance of the genetic context in determining the response to Abl inhibition. Interestingly, some studies have observed that serial transplantation of ALL PDX models can lead to the selection of TKI-resistant clones.[1]
| Drug Class | Drug | Cancer Type (PDX Model) | Key Findings |
| Abl Kinase Inhibitor | Imatinib | ABL-class Acute Lymphoblastic Leukemia | Demonstrates efficacy in PDX models with ABL1 fusions. |
| Abl Kinase Inhibitor | Dasatinib | ABL-class Acute Lymphoblastic Leukemia | Shows sensitivity in PDX models with ABL1 fusions, but less so in those with PDGFRB fusions. |
Src Family Kinase Inhibitors in Solid Tumor PDX Models
Src family kinases are implicated in the progression of various solid tumors. The Src inhibitor dasatinib has been evaluated in non-small cell lung cancer (NSCLC) PDX models.[2] In these studies, dasatinib treatment significantly inhibited tumor growth in vivo.[2] The anti-tumor effect was associated with the inhibition of LIMK1, a downstream target of Src.[2] These findings suggest that Src inhibition can be an effective strategy in NSCLC and that PDX models are a valuable tool for investigating the mechanisms of action of Src inhibitors.
| Drug Class | Drug | Cancer Type (PDX Model) | Key Findings |
| Src Inhibitor | Dasatinib | Non-Small Cell Lung Cancer | Significantly inhibited tumor growth in PDX models.[2] |
IGF-1R Inhibitors in Sarcoma PDX Models
The insulin-like growth factor 1 receptor (IGF-1R) is another important target in cancer therapy. However, the efficacy of IGF-1R inhibitors can be highly context-dependent. In a study using a panel of leiomyosarcoma (LMS) PDX models, the IGF-1R inhibitor linsitinib did not show significant single-agent activity in a model selected for its high IGF-1R expression.[3] This result underscores the utility of PDX models in preclinical assessment to identify tumor types that may not respond to certain targeted therapies, despite the presence of the target protein.[3]
| Drug Class | Drug | Cancer Type (PDX Model) | Key Findings |
| IGF-1R Inhibitor | Linsitinib | Leiomyosarcoma | No significant tumor growth inhibition was observed in an IGF-1R expressing PDX model.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for establishing PDX models and conducting in vivo efficacy studies, along with specific details from the comparator drug studies where available.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition : Fresh tumor tissue is obtained from patients who have provided informed consent under an institutionally approved protocol.[3]
-
Implantation : The tumor tissue is typically cut into small fragments (e.g., 2-3 mm³) and subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID or nude mice).[4] For hematological malignancies, patient-derived cells may be injected intravenously.
-
Tumor Growth and Passaging : Once the tumors reach a certain size (e.g., 1,000-1,500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.[4] Early passage tumors (typically before passage 10) are recommended for drug efficacy studies to ensure the model retains the characteristics of the original patient tumor.
-
Model Characterization : Established PDX models are often characterized by histology, immunohistochemistry, and genomic profiling to confirm their fidelity to the original patient tumor.
In Vivo Drug Efficacy Studies in PDX Models
-
Animal Cohort Formation : Once tumors in the PDX-bearing mice reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration :
-
Dasatinib (NSCLC PDX model) : Administered at a dose of 30 mg/kg, though the route of administration was not specified in the available abstract.[2]
-
Linsitinib (Leiomyosarcoma PDX model) : The specific dosage and administration route were not detailed in the provided search result.[3]
-
Imatinib (ALL PDX model) : While specific preclinical protocols were not detailed, clinical studies often inform the dosing strategies in corresponding PDX models.
-
-
Tumor Volume Measurement : Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoint Analysis : The primary endpoint is typically tumor growth inhibition. Other endpoints can include changes in biomarkers, body weight (as a measure of toxicity), and survival. At the end of the study, tumors are often harvested for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream signaling effects.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and a general workflow for PDX-based drug efficacy studies.
Caption: Key signaling pathways targeted by this compound.
Caption: General workflow for PDX model-based drug efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical modeling of leiomyosarcoma identifies susceptibility to transcriptional CDK inhibitors through antagonism of E2F-driven oncogenic gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SRC family kinase (SFK) inhibitor dasatinib improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell conversion and proliferation [dadun.unav.edu]
Safety Operating Guide
Essential Safety and Handling Guide for the Multi-Targeted Kinase Inhibitor XL228
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Personal Protective Equipment, Operational Protocols, and Disposal Plans for the Potent Compound XL228.
This document provides critical safety and logistical information for the handling and disposal of this compound, a multi-targeted tyrosine kinase inhibitor. The following procedural guidance is intended to equip laboratory personnel with the necessary knowledge to work safely with this potent compound, minimizing exposure risks and ensuring proper disposal.
Immediate Safety and Handling Precautions
All personnel must adhere to the following personal protective equipment (PPE) guidelines when handling this compound in a laboratory setting. These recommendations are based on standard safety protocols for potent cytotoxic compounds.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of this compound solutions or airborne particles. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form of this compound to prevent inhalation. | Minimizes the risk of inhaling aerosolized particles of the potent compound. |
Emergency First Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational Plan: Handling and Experimental Protocols
Due to its potent biological activity, all handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
Preparation of this compound Stock Solutions
A common procedure for preparing this compound for in vitro experiments involves creating a stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical, or microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Transfer the powder to a sterile conical or microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Experimental Workflow: In Vitro Kinase Assay
This generalized protocol outlines the steps for assessing the inhibitory activity of this compound against a target kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Signaling Pathway of this compound Inhibition
This compound is a multi-targeted tyrosine kinase inhibitor, with key targets including Bcr-Abl, Aurora Kinases, IGF-1R, and Src family kinases. Its mechanism of action involves blocking the phosphorylation activity of these kinases, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.
Caption: this compound inhibits multiple kinases, blocking key cancer signaling pathways.
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure personnel safety. All waste generated from handling this compound is considered hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste:
-
All disposable PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials contaminated with this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be lined with a heavy-duty plastic bag.
-
Label the container with "Hazardous Waste," "Cytotoxic," and list "this compound" as the chemical content.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions, cell culture media, and rinsates, in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical composition (e.g., "this compound in DMSO/aqueous solution").
-
Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
All sharps, such as needles, syringes, and pipette tips, that have come into contact with this compound must be disposed of in a designated, puncture-resistant sharps container labeled "Hazardous Waste" and "Cytotoxic Sharps."
-
Disposal Procedure:
-
Container Sealing: Once a waste container is full (do not overfill), securely seal the container.
-
Decontamination: Decontaminate the exterior of the waste container with a suitable cleaning agent (e.g., 70% ethanol) before removing it from the designated handling area.
-
Storage: Store the sealed and decontaminated waste containers in a designated, secure hazardous waste accumulation area, away from general laboratory traffic.
-
Pickup and Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.
By adhering to these safety and handling protocols, researchers can minimize the risks associated with the potent kinase inhibitor this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and chemical hygiene plan.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
